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  • Product: Pyrido[1,2-a]pyrazin-5-ium
  • CAS: 1074-08-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Structural Characterization of Pyrido[1,2-a]pyrazin-5-ium Salts

Introduction: The Significance of Pyrido[1,2-a]pyrazin-5-ium Salts The pyrido[1,2-a]pyrazin-5-ium scaffold is a fascinating and increasingly important heterocyclic system in the realms of medicinal chemistry and material...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Pyrido[1,2-a]pyrazin-5-ium Salts

The pyrido[1,2-a]pyrazin-5-ium scaffold is a fascinating and increasingly important heterocyclic system in the realms of medicinal chemistry and materials science. As a quaternary ammonium salt, its inherent charge and unique electronic distribution confer properties that are of significant interest to researchers and drug development professionals. These compounds have shown potential in various applications, and a thorough understanding of their three-dimensional structure is paramount for elucidating structure-activity relationships (SAR), optimizing their properties, and ensuring their safe and effective use.

This guide provides a comprehensive overview of the key analytical techniques employed in the structural characterization of pyrido[1,2-a]pyrazin-5-ium salts. We will delve into the practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography, offering not just procedural steps but also the underlying rationale for their application to this specific class of molecules. Our focus is on providing a self-validating system of protocols and interpretation strategies to ensure the scientific integrity of your findings.

The Analytical Triad: A Multi-faceted Approach to Structural Elucidation

The definitive structural characterization of pyrido[1,2-a]pyrazin-5-ium salts relies on a synergistic application of three core analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To delineate the covalent framework and stereochemical relationships.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation patterns, confirming the elemental composition and connectivity.

  • X-ray Crystallography: To provide an unambiguous, high-resolution three-dimensional structure in the solid state.

The logical workflow for characterizing a novel pyrido[1,2-a]pyrazin-5-ium salt is depicted below.

G cluster_0 Synthesis & Purification cluster_1 Primary Characterization cluster_2 Detailed Structural Elucidation cluster_3 Final Structural Confirmation Synthesis Synthesis Purification Purification Synthesis->Purification NMR_1D 1D NMR (1H, 13C) Purification->NMR_1D Initial Structure & Purity MS Mass Spectrometry (ESI-MS) Purification->MS Molecular Weight X_ray X-ray Crystallography Purification->X_ray Crystal Growth NMR_2D 2D NMR (COSY, HSQC, HMBC, NOESY) NMR_1D->NMR_2D Connectivity & Spatial Proximity MS_MS Tandem MS (MS/MS) MS->MS_MS Fragmentation & Substructure Confirmation Unambiguous Structure NMR_2D->Confirmation MS_MS->Confirmation X_ray->Confirmation Definitive 3D Structure

Caption: A typical workflow for the comprehensive structural characterization of a novel pyrido[1,2-a]pyrazin-5-ium salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, including N-heterocyclic compounds.[1][2] For pyrido[1,2-a]pyrazin-5-ium salts, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the unequivocal assignment of all proton and carbon signals.[3][4]

Rationale for a Multi-dimensional NMR Approach

The fused aromatic nature of the pyrido[1,2-a]pyrazin-5-ium core leads to a dispersion of proton signals in the downfield region of the ¹H NMR spectrum. While 1D ¹H NMR provides initial information on the number of unique protons and their multiplicities, signal overlap can often complicate interpretation.[5] 2D NMR techniques are therefore indispensable for resolving these ambiguities and establishing definitive connectivities.[4][6]

  • ¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled, typically through two or three bonds. This is crucial for tracing out the proton networks within the pyridine and pyrazine rings.[6][7]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon to which it is directly attached. This provides a direct link between the proton and carbon skeletons.[6][8]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are two or three bonds apart. This is a powerful tool for piecing together the entire molecular framework, especially for identifying quaternary carbons and linking different spin systems.[3][6]

  • ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (typically < 5 Å), irrespective of their through-bond connectivity. This is invaluable for determining the stereochemistry and conformation of substituents.[9][10][11][12]

Experimental Protocol for NMR Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the pyrido[1,2-a]pyrazin-5-ium salt.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a clean, dry NMR tube. The choice of solvent is critical, as it can influence chemical shifts.[1] DMSO-d₆ is often a good starting point due to its ability to dissolve a wide range of organic salts.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.

  • 1D NMR Acquisition:

    • Acquire a ¹H NMR spectrum to assess sample purity and obtain initial structural information.

    • Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time will be necessary.

  • 2D NMR Acquisition:

    • Set up and run standard 2D NMR experiments: COSY, HSQC, HMBC, and if stereochemical questions exist, NOESY. The parameters for these experiments (e.g., spectral widths, acquisition times, and relaxation delays) should be optimized for the specific compound and spectrometer.[13]

Data Interpretation and Expected Spectral Features

The following table provides predicted ¹H and ¹³C NMR chemical shift ranges for the parent pyrido[1,2-a]pyrazin-5-ium cation, based on data from related structures.[3][14]

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Rationale for Chemical Shift
H-18.5 - 8.8-Adjacent to the electron-withdrawing pyrazine nitrogen.
H-27.8 - 8.1-Part of the pyrazine ring system.
H-38.0 - 8.3-Part of the pyrazine ring system.
H-69.0 - 9.3-Adjacent to the positively charged quaternary nitrogen.
H-78.2 - 8.5-Part of the pyridine ring system.
H-87.9 - 8.2-Part of the pyridine ring system.
H-98.8 - 9.1-Adjacent to the positively charged quaternary nitrogen.
C-1-135 - 140Part of the pyrazine ring.
C-2-128 - 132Part of the pyrazine ring.
C-3-130 - 135Part of the pyrazine ring.
C-5a-145 - 150Bridgehead carbon adjacent to the quaternary nitrogen.
C-6-140 - 145Adjacent to the quaternary nitrogen.
C-7-130 - 135Part of the pyridine ring.
C-8-125 - 130Part of the pyridine ring.
C-9-138 - 142Adjacent to the quaternary nitrogen.
C-9a-148 - 153Bridgehead carbon.

Note: These are estimated ranges and will be influenced by substituents and the solvent used.

G cluster_0 1D NMR cluster_1 2D NMR - Connectivity cluster_2 2D NMR - Spatial Proximity cluster_3 Structural Information H1_NMR ¹H NMR COSY ¹H-¹H COSY H1_NMR->COSY Proton-Proton Connectivity HSQC ¹H-¹³C HSQC H1_NMR->HSQC Direct C-H Bonds HMBC ¹H-¹³C HMBC H1_NMR->HMBC Long-Range C-H Bonds NOESY ¹H-¹H NOESY H1_NMR->NOESY Through-Space Correlations C13_NMR ¹³C NMR C13_NMR->HSQC C13_NMR->HMBC Structure Complete Molecular Structure COSY->Structure HSQC->Structure HMBC->Structure NOESY->Structure Conformation & Stereochemistry

Caption: The interplay of various NMR experiments in the complete structural elucidation of pyrido[1,2-a]pyrazin-5-ium salts.

Mass Spectrometry: Confirming Molecular Identity and Probing Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of organic compounds.[14] For ionic species like pyrido[1,2-a]pyrazin-5-ium salts, electrospray ionization (ESI) is the preferred ionization method, as it is a soft ionization technique that typically keeps the cationic structure intact.

Rationale for ESI-MS and Tandem MS (MS/MS)
  • ESI-MS: Provides the accurate mass of the pyrido[1,2-a]pyrazin-5-ium cation, which allows for the confirmation of its elemental composition.

  • Tandem MS (MS/MS): Involves the isolation of the parent ion, followed by its fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the molecule's substructures and connectivity.[15][16][17][18][19]

Experimental Protocol for ESI-MS Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the pyrido[1,2-a]pyrazin-5-ium salt (approximately 1-10 µg/mL) in a solvent compatible with ESI-MS, such as methanol, acetonitrile, or a mixture of these with water.[6][13]

    • The addition of a small amount of formic acid can sometimes improve signal intensity in positive ion mode.

    • Ensure the sample is free of non-volatile salts, which can suppress the signal.[13]

  • MS Acquisition:

    • Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography (LC).

    • Acquire a full scan mass spectrum in positive ion mode to identify the parent ion.

  • MS/MS Acquisition:

    • Perform a product ion scan by selecting the m/z of the parent ion and subjecting it to CID.

    • Vary the collision energy to control the degree of fragmentation and obtain a comprehensive fragmentation pattern.

Predicted Fragmentation Pattern

The fragmentation of the pyrido[1,2-a]pyrazin-5-ium cation is expected to proceed through characteristic pathways for N-heterocyclic systems. The table below outlines some plausible fragmentation pathways.

Parent Ion (m/z) Fragment Ion (m/z) Neutral Loss Plausible Fragmentation Pathway
[M]⁺[M - 27]⁺HCNLoss of hydrogen cyanide from the pyrazine ring.
[M]⁺[M - 28]⁺C₂H₂Loss of acetylene, potentially from the pyridine ring.
[M]⁺[M - R]⁺R•If substituted, loss of a radical from a substituent.
[M]⁺[M - R']⁺R'If substituted, loss of a neutral molecule from a substituent.

Note: The exact fragmentation pattern will be highly dependent on the nature and position of any substituents on the pyrido[1,2-a]pyrazin-5-ium core.

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

While NMR and MS provide compelling evidence for the structure of a molecule in solution and the gas phase, respectively, single-crystal X-ray crystallography offers the most definitive and unambiguous structural proof by mapping the precise positions of atoms in the solid state.[20][21] This technique is particularly valuable for confirming the connectivity of the fused ring system and determining the stereochemistry of substituents with absolute certainty.[22]

Rationale for X-ray Crystallography

For a novel chemical entity intended for pharmaceutical development, an X-ray crystal structure is often a regulatory requirement. It provides a wealth of precise information, including:

  • Bond lengths and angles: These can be compared to theoretical values and data from similar structures to confirm the electronic nature of the molecule.[2][22][23][24][25]

  • Conformation: The precise three-dimensional arrangement of the molecule in the solid state.

  • Intermolecular interactions: Hydrogen bonding and other non-covalent interactions that dictate the crystal packing can provide insights into the molecule's physical properties.[2]

Experimental Protocol for X-ray Crystallography
  • Crystal Growth: This is often the most challenging step.[12][26]

    • Slow evaporation of a saturated solution of the pyrido[1,2-a]pyrazin-5-ium salt in a suitable solvent or solvent mixture is a common method.

    • Vapor diffusion, where a precipitant is slowly introduced into a solution of the compound, can also be effective.

    • The goal is to obtain single crystals of sufficient size and quality (typically > 0.1 mm in all dimensions) with minimal defects.

  • Data Collection:

    • A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.[27]

    • The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement:

    • The diffraction data are processed to determine the unit cell dimensions and space group.

    • The positions of the atoms are determined from the electron density map, and the structural model is refined to best fit the experimental data.[27]

Example Crystallographic Data

The following table presents crystallographic data for a closely related compound, 1-oxo-3-phenyl-pyrido[1,2-a]pyrazinium bromide monohydrate, which serves as an excellent reference for what can be expected for this class of compounds.[22]

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)7.730(2)
b (Å)14.094(3)
c (Å)12.553(3)
β (°)106.18(3)
Volume (ų)1311.3(5)
Z4

Conclusion: A Synergistic Approach to Unwavering Confidence

The structural characterization of pyrido[1,2-a]pyrazin-5-ium salts requires a meticulous and multi-pronged analytical approach. By integrating the insights from NMR spectroscopy, mass spectrometry, and X-ray crystallography, researchers can achieve an unambiguous and comprehensive understanding of these important heterocyclic compounds. Each technique provides a unique and complementary piece of the structural puzzle, and their combined application ensures the highest level of scientific rigor and trustworthiness in drug discovery and development. This guide has provided the foundational knowledge and practical protocols to empower scientists to confidently and accurately characterize this promising class of molecules.

References

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

  • Silva, A. M. S., et al. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Retrieved from [Link]

  • Loo, R. R. O., & Loo, J. A. (2014). A Novel Route to Recognizing Quaternary Ammonium Cations Using Electrospray Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 26(3), 488-496. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, October 12). 5.4: NOESY Spectra. Retrieved from [Link]

  • Szafran, M., et al. (2006). Structures of pyrido[1,2a]pyrazinium and pyrido[1,2c][14]oxazinium bromides studied by 1H, 13C and 15N NMR, FTIR, X-ray and DFT methods. Journal of Molecular Structure, 792-793, 132-141. Retrieved from [Link]

  • Benet, D. (n.d.). The Impact of 2D-NMR NOESY on Drug Development: Analysis of Polycyclic Microtubule Disassembly Inhibitors. Journal of Analytical & Pharmaceutical Research. Retrieved from [Link]

  • Lancelin, J. M., et al. (1993). Reconstruction of NOESY maps. A requirement for a reliable conformational analysis of biomolecules using 2D NMR. Journal of biomolecular NMR, 3(4), 457-470. Retrieved from [Link]

  • Breitmaier, E., & Voelter, W. (2000). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
  • Girreser, U., et al. (2013). 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. Magnetic Resonance in Chemistry, 51(11), 714-721. Retrieved from [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • Barbosa, T. (2021, July 12). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Nanalysis. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]

  • Deschamps, J. R. (2006). X-Ray Crystallography of Chemical Compounds. Current medicinal chemistry, 13(19), 2269-2276. Retrieved from [Link]

  • Boyle, T. J. (2024). How to grow crystals for X-ray crystallography. IUCrJ, 11(Pt 1), 2-10. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • The Royal Society of Chemistry. (n.d.). X-ray diffraction. Retrieved from [Link]

  • Perles, J. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Crystals, 10(10), 934. Retrieved from [Link]

  • Korchagin, D. V., et al. (2016). SINGLE CRYSTAL X-RAY DIFFRACTION STUDY OF 2,4,6-TRIAZIDOPYRIDINE AND ITS 3,5-DIBROMOSUBSTITUTED DERIVATIVE. Russian Journal of General Chemistry, 86(6), 1436-1442. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected bond lengths (A ˚ ) and angles (°) of (2). Retrieved from [Link]

  • Rakhmatullin, I., et al. (2016). 1H NMR Characterization of Two New Pyridoxine Derivatives. Magnetic Resonance in Chemistry, 54(12), 975-978. Retrieved from [Link]

  • Wang, C., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29. Retrieved from [Link]

  • Petreska Stanoeva, J., et al. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES. Macedonian Journal of Chemistry and Chemical Engineering, 41(1), 99-110. Retrieved from [Link]

  • de Oliveira, L. G., et al. (2025, January 30). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remarkable Natural Product. Preprints.org. Retrieved from [Link]

  • Lee, S., & Kim, H. (2012). General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. Bulletin of the Korean Chemical Society, 33(7), 2397-2402. Retrieved from [Link]

  • Ates, B., et al. (2012). SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC CO(II) COMPLEX. Journal of the Chilean Chemical Society, 57(1), 1009-1012. Retrieved from [Link]

  • van der Velden, G., et al. (2022). Automated analysis for multiplet identification from ultra-high resolution 2D-1H,13C-HSQC NMR spectra. F1000Research, 11, 1205. Retrieved from [Link]

  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

  • Tang, L., et al. (2023). Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 10), 910-913. Retrieved from [Link]

  • de Abreu, L. M., et al. (2007). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Journal of the Brazilian Chemical Society, 18(8), 1546-1552. Retrieved from [Link]

  • Ali, T. E., et al. (2010). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Croatica Chemica Acta, 83(4), 441-447. Retrieved from [Link]

  • Zhang, Y., et al. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules, 28(15), 5852. Retrieved from [Link]

  • Xu, G., et al. (2008). Study of Free Radical Fragment Ions Generated from ESI-CID-MS-MS Using LTQ and LTQ Orbitrap Mass Spectrometers. LCGC International, 21(6). Retrieved from [Link]

  • Kádár, J., et al. (2000). Stereospecific fragmentations in the mass spectra of stereoisomeric isoindoloquinazolines. Journal of Mass Spectrometry, 35(11), 1288-1296. Retrieved from [Link]

  • Hiden Analytical. (n.d.). Mass spectral fragments of common hydrocarbons. Retrieved from [Link]

Sources

Exploratory

electronic and photophysical properties of pyrido[1,2-a]pyrazin-5-ium

Electronic and Photophysical Properties of Pyrido[1,2-a]pyrazin-5-ium: A Comprehensive Guide to Mechanisms and Sensor Applications Executive Summary Pyrido[1,2-a]pyrazin-5-ium represents a highly versatile cationic heter...

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Author: BenchChem Technical Support Team. Date: April 2026

Electronic and Photophysical Properties of Pyrido[1,2-a]pyrazin-5-ium: A Comprehensive Guide to Mechanisms and Sensor Applications

Executive Summary

Pyrido[1,2-a]pyrazin-5-ium represents a highly versatile cationic heteroaromatic scaffold with emerging significance in advanced chemical sensing and photophysics. This technical guide elucidates the electronic architecture, photophysical behavior, and application-driven methodologies of pyrido[1,2-a]pyrazin-5-ium derivatives. By bridging quantum chemical theory with empirical assay design, this whitepaper provides a comprehensive framework for researchers developing next-generation, self-validating fluorometric platforms.

Structural and Electronic Foundations

The core of pyrido[1,2-a]pyrazin-5-ium is defined by its fused bicyclic nitrogenous ring system. The parent cation itself is often functionalized or isolated as a halide salt to modulate its physical properties. Specifically, the conversion to a bromide salt derivative is a critical synthetic choice; the bromide counterion significantly enhances the hydration energy of the complex, yielding the excellent water solubility strictly required for aqueous environmental and biological assays[1].

From a quantum chemical perspective, the electronic properties of the pyrido[1,2-a]pyrazin-5-ium nucleus are typically modeled using Density Functional Theory (DFT). The B3LYP functional paired with the 6-31G(d,p) basis set is the gold standard for these heteroaromatic systems, providing an optimal balance between computational cost and the accurate prediction of molecular geometry, bond lengths, and spectroscopic parameters[1][2]. The extended conjugation across the fused rings results in a highly delocalized π-electron system, which governs the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps.

Table 1: Representative Theoretical Electronic Properties (DFT: B3LYP/6-31G(d,p))

ParameterValue Range (Typical Derivatives)Causality / Significance in Sensor Design
HOMO Energy -6.2 to -5.8 eVDictates electron-donating capacity during intramolecular charge transfer events.
LUMO Energy -2.5 to -2.1 eVGoverns electron affinity; lower values indicate higher stability of the excited state.
Band Gap (ΔE) 3.3 to 3.7 eVCorrelates directly with the UV-Vis absorption maxima, dictating the required excitation wavelength.
Dipole Moment 4.5 - 6.0 DebyeHigh polarity ensures strong solvation in aqueous media, preventing aggregation-induced quenching.

Photophysical Properties and Tautomeric Mechanisms

The most defining characteristic of pyrido[1,2-a]pyrazin-5-ium derivatives is their dynamic photophysical response to environmental stimuli, particularly pH. These compounds exhibit highly stable fluorescence and "turn-on" emission profiles driven by Intramolecular Charge Transfer (ICT)[3][4].

The causality behind this pH-responsive fluorescence lies in a structural rearrangement: lactam-lactim tautomerism . In neutral or slightly alkaline environments, the molecule may exist predominantly in one tautomeric form (e.g., lactam). However, upon a localized decrease in pH (acidification), protonation triggers a shift toward the lactim configuration[1]. Spectroscopic studies on related hydroxy-substituted salts have historically confirmed that the carbonyl (lactam) forms are often preferred in the ground state, but the equilibrium is highly sensitive to the microenvironment[5]. This tautomeric shift alters the conjugation pathway and the ICT state, resulting in a measurable, highly sensitive fluorometric shift.

Table 2: Typical Photophysical Profile in Aqueous Media

PropertyMeasurementImplication for Sensor Design
Absorption Max (λ_abs) 340 - 370 nmAllows excitation via standard UV/Vis light sources without deep-UV damage to biological samples.
Emission Max (λ_em) 450 - 520 nmLarge Stokes shift minimizes self-quenching and background auto-fluorescence interference.
Quantum Yield (Φ) 0.45 - 0.65High efficiency ensures a strong signal-to-noise ratio even at nanomolar analyte concentrations.

Application: Fluorometric Biosensing of Carbamate Pesticides

The unique pH-dependent fluorescence of pyrido[1,2-a]pyrazin-5-ium bromide has been ingeniously leveraged to create instrument-free, visual detection platforms for carbamate pesticides in water[1][3].

The logic of the assay is an indirect, enzyme-mediated cascade:

  • Enzymatic Hydrolysis: Acetylcholine esterase (AChE) hydrolyzes its substrate, acetylcholine, producing acetic acid.

  • Microenvironmental Acidification: The generation of acetic acid causes a rapid, localized drop in pH.

  • Tautomeric Activation: The pyrido[1,2-a]pyrazin-5-ium sensor responds to this pH drop via lactam-lactim tautomerism, triggering a massive fluorescent "turn-on" signal.

  • Analyte Inhibition: Carbamate pesticides are potent inhibitors of AChE. If present, they block the hydrolysis of acetylcholine. Consequently, no acetic acid is produced, the pH remains stable, and the fluorescence remains in its baseline "off" state[1].

G A Acetylcholine + AChE (Enzyme-Substrate Complex) B Enzymatic Hydrolysis (Produces Acetic Acid) A->B C Local pH Decrease (Acidification of Microenvironment) B->C D Pyrido[1,2-a]pyrazin-5-ium (Lactam ⇌ Lactim Tautomerism) C->D E Fluorometric Shift (Measurable Optical Signal) D->E F Carbamate Pesticides (Target Analyte) F->A Competitive Inhibition

Fluorometric AChE assay mechanism for pesticide detection.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary controls to prevent false positives or negatives during assay development.

Protocol A: Synthesis and Isolation of Pyrido[1,2-a]pyrazin-5-ium Bromide

Rationale: Classical approaches to bicyclic pyridinium salts involve the cyclocondensation of a 2-(aminomethyl)pyridine derivative with a 1,2-dicarbonyl compound[1]. The subsequent bromide metathesis is essential for aqueous solubility.

  • Precursor Condensation: Dissolve 1.0 eq of the selected 2-(aminomethyl)pyridine derivative in anhydrous ethanol. Slowly add 1.1 eq of the 1,2-dicarbonyl compound under a nitrogen atmosphere to prevent premature oxidation.

  • Cyclization: Reflux the mixture for 12-16 hours. Monitor the disappearance of the starting materials via TLC (DCM:MeOH, 9:1). Causality: Extended reflux ensures complete thermodynamic conversion to the fused bicyclic core rather than stalling at intermediate imine states.

  • Salt Metathesis: Upon cooling, treat the crude mixture with an excess of saturated aqueous sodium bromide (NaBr). Stir vigorously for 2 hours to exchange counterions.

  • Purification: Extract the aqueous layer with a polar aprotic solvent (e.g., acetonitrile) or precipitate directly using cold diethyl ether. Recrystallize from ethanol to yield the pure pyrido[1,2-a]pyrazin-5-ium bromide salt.

  • Self-Validation Check: Perform 1H-NMR (in D2O). The disappearance of the primary amine protons and the emergence of highly deshielded aromatic protons (typically >8.0 ppm) confirm successful cyclization and quaternization[2].

Workflow S1 1. Substrate Preparation (2-(aminomethyl)pyridine + 1,2-dicarbonyl) S2 2. Cyclocondensation (Thermal Reflux in EtOH) S1->S2 S3 3. Salt Metathesis (Bromide Exchange for Solubility) S2->S3 S4 4. Structural Validation (1H-NMR in D2O & Mass Spec) S3->S4 S5 5. Photophysical Profiling (UV-Vis & Fluorescence Lifetime) S4->S5

Step-by-step synthesis and characterization workflow.

Protocol B: AChE-Mediated Fluorometric Assay for Pesticide Detection

Rationale: This protocol utilizes the pH-responsive nature of the synthesized fluorophore to indirectly quantify AChE inhibitors.

  • Reagent Preparation: Prepare a 10 μM stock solution of the pyrido[1,2-a]pyrazin-5-ium bromide sensor in a weakly buffered aqueous solution (e.g., 1 mM Tris-HCl, pH 7.5). Causality: A weak buffer is strictly required; a strong buffer would neutralize the enzymatically produced acetic acid, quenching the sensor's response.

  • Enzyme Incubation: In a 96-well microplate, add 50 μL of the water sample (potentially containing carbamates) to 10 μL of AChE (0.05 U/mL). Incubate at 37°C for 15 minutes to allow inhibitor binding.

  • Substrate & Sensor Addition: Add 20 μL of acetylcholine (1 mM) and 20 μL of the fluorophore stock to each well.

  • Signal Acquisition: Immediately monitor the fluorescence emission (λ_ex = 350 nm, λ_em = 480 nm) over 30 minutes using a microplate reader.

  • Self-Validation System (Critical Controls):

    • Negative Control (Buffer Only): Sensor + AChE + Acetylcholine (No pesticide). Must show a rapid fluorescence increase, validating enzyme activity and sensor responsiveness.

    • Positive Control (Known Inhibitor): Sensor + AChE + Acetylcholine + 10 nM Aldicarb. Must show baseline fluorescence, validating the competitive inhibition mechanism.

    • System Control (No Substrate): Sensor + AChE + Water sample (No Acetylcholine). Validates that the water sample itself does not induce a false pH drop (e.g., highly acidic environmental water).

References

  • Cyclic quaternary ammonium salts. Part V. Pyrido[1,2-a]pyrazin-5-ium salts, Journal of the Chemical Society C - RSC Publishing, [Link]

  • A Pyrido[1,2-a]pyrazinium bromide derivative as a fluorescent indicator for visual and rapid detection of carbamate pesticides in water, ResearchGate, [Link]

  • Fluorescent N-Oxides: Applications in Bioimaging and Sensing, ResearchGate, [Link]

  • Structures of pyrido[1,2a]pyrazinium and pyrido[1,2c][1,4]oxazinium bromides studied by 1H, 13C and 15N NMR, FTIR, X-ray and DFT methods, ResearchGate, [Link]

Sources

Foundational

A Technical Guide to the Historical Discovery of the Pyrido[1,2-a]pyrazin-5-ium Scaffold

This guide provides an in-depth analysis of the historical discovery of the pyrido[1,2-a]pyrazin-5-ium scaffold, a significant heterocyclic system in medicinal and materials chemistry. We will explore the foundational sy...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the historical discovery of the pyrido[1,2-a]pyrazin-5-ium scaffold, a significant heterocyclic system in medicinal and materials chemistry. We will explore the foundational synthetic routes, the key chemical principles that underpinned its discovery, and the evolution of its synthesis, offering a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction: The Significance of the Pyrido[1,2-a]pyrazin-5-ium Core

The pyrido[1,2-a]pyrazin-5-ium scaffold is a cationic heteroaromatic system that has garnered considerable interest due to its unique electronic properties and its presence in a variety of functional molecules. Its derivatives have shown promise as fluorescent probes and are being explored for applications in chemical sensing.[1] More complex structures incorporating this core, such as pyridopyrazine-1,6-diones, have been investigated as γ-secretase modulators for potential therapeutic applications.[2] Understanding the historical context of its discovery provides valuable insights into the evolution of heterocyclic chemistry and the enduring quest for novel molecular architectures.

The Chemical Landscape Preceding Discovery: The Age of Condensation Chemistry

The mid-20th century was a fertile period for the discovery of novel heterocyclic systems. Much of the foundational work in this era relied on robust and predictable condensation reactions. The synthesis of related nitrogen-containing fused rings, such as quinoxalines and imidazo[1,2-a]pyridines, was well-established. These syntheses typically involved the reaction of a nucleophilic component, often an amine, with an electrophilic partner, such as a dicarbonyl compound or an α-halocarbonyl.[3][4] This established chemical logic set the stage for the exploration of new bicyclic systems, including the pyrido[1,2-a]pyrazin-5-ium scaffold.

The Foundational Synthesis: A Mechanistic Perspective

The most direct and classical approach to the pyrido[1,2-a]pyrazin-5-ium scaffold is the cyclocondensation of a 2-aminopyridine derivative with a suitable 1,2-dicarbonyl compound.[1] This reaction is a variation of the well-known Quinoxaline synthesis. The key steps of this foundational synthesis are outlined below:

Experimental Protocol: Classical Synthesis of the Pyrido[1,2-a]pyrazin-5-ium Scaffold

  • Reactant Preparation: An appropriately substituted 2-aminopyridine and a 1,2-dicarbonyl compound (e.g., glyoxal or a substituted derivative) are dissolved in a suitable solvent, often a protic solvent like ethanol or acetic acid.

  • Condensation: The reaction mixture is heated, often under reflux, to promote the initial condensation between the amino group of the pyridine and one of the carbonyl groups of the dicarbonyl compound, forming a Schiff base intermediate.

  • Cyclization and Aromatization: The second carbonyl group then undergoes an intramolecular condensation with the pyridine ring nitrogen, followed by dehydration to form the aromatic pyrido[1,2-a]pyrazin-5-ium cation.

  • Isolation: The product, being a salt, often precipitates from the reaction mixture upon cooling or with the addition of a non-polar solvent. The counterion is typically determined by the acid used as a catalyst or present in the reaction medium.

The underlying mechanism of this reaction is a testament to the principles of nucleophilic addition and electrophilic aromatic substitution, fundamental concepts in organic chemistry.

Caption: Foundational synthesis of the pyrido[1,2-a]pyrazin-5-ium scaffold.

Early Structural Elucidation: A Glimpse into the Past

In the era of the scaffold's discovery, the tools available for structural elucidation were limited compared to today's standards. While techniques like UV-Vis spectroscopy could provide evidence of a new chromophore, definitive structural proof often relied on a combination of elemental analysis, chemical degradation studies, and comparison with known related structures. The development of Nuclear Magnetic Resonance (NMR) spectroscopy in the mid-20th century would have been a significant boon for the unambiguous characterization of these novel heterocyclic systems.

Evolution of Synthetic Methodologies

While the classical condensation reaction remains a viable route, modern synthetic chemistry has introduced more sophisticated and versatile methods for constructing the pyrido[1,2-a]pyrazin-5-ium core and its derivatives. These advancements offer greater control over substitution patterns and can often be performed under milder reaction conditions.

Synthetic Approach Description Advantages
Classical Condensation Reaction of a 2-aminopyridine with a 1,2-dicarbonyl compound.Straightforward, often uses readily available starting materials.
Annulation Reactions Construction of the pyrazine ring onto a pre-existing pyridine core using bifunctional electrophiles.Allows for greater diversity in the substitution pattern of the pyrazine ring.
Intramolecular Cyclization Cyclization of a pre-formed acyclic precursor containing both the pyridine and pyrazine ring atoms.Can provide access to complex and highly substituted derivatives.
Metal-Catalyzed Reactions Use of transition metal catalysts to facilitate C-N and C-C bond formation in the construction of the bicyclic system.Often proceeds under milder conditions with higher efficiency and selectivity.

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Caption: Evolution of synthetic approaches to the pyrido[1,2-a]pyrazin-5-ium scaffold.

Conclusion: A Legacy of Discovery and Innovation

The historical discovery of the pyrido[1,2-a]pyrazin-5-ium scaffold is a compelling example of how fundamental principles of organic chemistry can be leveraged to create novel and valuable molecular architectures. From its roots in classical condensation chemistry to the sophisticated synthetic methodologies employed today, the journey of this scaffold reflects the broader evolution of the field. As research continues to uncover new applications for its derivatives, the legacy of its initial discovery endures, inspiring the next generation of chemists to explore the vast potential of heterocyclic chemistry.

References

  • Synthesis of Fused Imidazoles and Pyrimidinones from 2‐Aminoazines. ResearchGate. Available at: [Link]

  • Review on the Synthesis of Pyrazine and Its Derivatives. OUCI. Available at: [Link]

  • A mild, catalyst-free synthesis of 2-aminopyridines. PMC. Available at: [Link]

  • Pyrido[1,2-a]pyrimidinium salts. Part I. Synthesis from 2-aminopyridines and interconversion with 2-(2-acylvinylamino)pyridines. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Taylor & Francis Online. Available at: [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC. Available at: [Link]

  • Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media: A Comparative Study between Micellar Catalysis and an “On-Water” Platform. ACS Omega. Available at: [Link]

  • Pyridinium salts: from synthesis to reactivity and applications. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate. Available at: [Link]

  • Review On “Synthesis Of Pyrazine;Imidazolidine-2,4- Dione And Pyrimidines And Its Derivatives”. International Journal of Pharmaceutical Science Invention. Available at: [Link]

  • Over one century after discovery: pyrylium salt chemistry emerging as a powerful approach for the construction of complex macrocycles and metallo-supramolecules. PMC. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Some Pyridinium Salts. MDPI. Available at: [Link]

  • The synthesis and reactions of sterically constrained pyrylium and pyridinium salts. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • A synthesis of pyrido[1,2-a]quinoxalines and pyrido[1,2-a]-pyrazines. SciSpace. Available at: [Link]

  • The synthetic potential of pyridinium salt photochemistry. PubMed. Available at: [Link]

  • Design, synthesis, and pharmacological evaluation of a novel series of pyridopyrazine-1,6-dione γ-secretase modulators. PubMed. Available at: [Link]

  • A synthesis of pyrido[1,2-a]quinoxalines and pyrido[1,2-a]-pyrazines. Heterocycles. Available at: [Link]

  • New Approach for the Synthesis of Pyrido[1,2-a]pyrimidines. ResearchGate. Available at: [Link]

  • Synthesis of Imidazo[1,2-a]pyridines: Triflic Anhydride-Mediated Annulation of 2H-Azirines with 2-Chloropyridines. The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. PMC. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Pyrido[1,2-a]pyrazin-5-ium N-Oxide Scaffolds as Advanced Fluorescent Probes for Bioimaging and Ion Sensing

Target Audience: Researchers, analytical chemists, and drug development professionals. Executive Summary & Rationale The development of highly selective, environmentally sensitive fluorescent probes is a cornerstone of m...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical chemists, and drug development professionals.

Executive Summary & Rationale

The development of highly selective, environmentally sensitive fluorescent probes is a cornerstone of modern molecular biology and diagnostic imaging. Recently, the pyrido[1,2-a]pyrazin-5-ium scaffold—particularly its N-oxide derivatives—has emerged as a highly versatile fluorophore. Synthesized efficiently via microwave-assisted cascade cyclization , this rigid, nitrogen-rich bicyclic system offers exceptional photostability, tunable emission profiles, and excellent biocompatibility.

Unlike traditional fluorophores that suffer from poor water solubility or aggregation-caused quenching (ACQ), the zwitterionic nature of pyrido[1,2-a]pyrazin-5-ium N-oxides provides an optimal balance of lipophilicity and aqueous solubility. This application note details the mechanistic principles, quantitative photophysical profiling, and self-validating experimental protocols for utilizing these probes in two primary applications: hypoxic cell imaging and nanomolar Fe(II) detection .

Mechanistic Principles: The Causality of "Turn-On" Fluorescence

To deploy these probes effectively, one must understand the causality behind their signal generation. The pyrido[1,2-a]pyrazin-5-ium N-oxide operates as a "Turn-On" fluorescent switch driven by the modulation of an Intramolecular Charge Transfer (ICT) state.

  • The "Off" State (Quenched): In its native N-oxide form, the strong electron-withdrawing nature of the oxygen atom bound to the bridgehead nitrogen disrupts the push-pull electron dynamics of the conjugated system. This effectively quenches the fluorescence via Photoinduced Electron Transfer (PeT) or ICT disruption, resulting in a dark background.

  • The Trigger (Cleavage): The N-O bond is highly susceptible to specific deoxygenation. In biological systems, this occurs via enzymatic reduction by reductases overexpressed in hypoxic tumor microenvironments. In chemical sensing, Fe(II) ions selectively catalyze the cleavage of this bond.

  • The "On" State (Emission): Upon deoxygenation, the lone pair of electrons on the nitrogen is restored to the aromatic system. This re-establishes the donor-acceptor (D-A) architecture, triggering a massive fluorescence enhancement characterized by a large Stokes shift.

Mechanism A Pyrido[1,2-a]pyrazin-5-ium N-Oxide (Fluorescence OFF) B Hypoxic Reductases (In Vivo) A->B Enzymatic C Fe(II) Ions (Nanomolar Detection) A->C Chemical D N-O Bond Cleavage (Deoxygenation) B->D C->D E Restoration of Active ICT (Intramolecular Charge Transfer) D->E F Pyrido[1,2-a]pyrazin-5-ium (Strong Turn-On Fluorescence) E->F

Mechanism of turn-on fluorescence via N-oxide reduction in hypoxia or Fe(II) environments.

Quantitative Data: Photophysical Profiling

Understanding the photophysical parameters is critical for configuring flow cytometry and confocal microscopy parameters. The table below summarizes the typical quantitative data for pyrido[1,2-a]pyrazin-5-ium probes transitioning from the N-oxide to the reduced state.

ParameterN-Oxide State (Hypoxia/Fe²⁺ Absent)Reduced State (Hypoxia/Fe²⁺ Present)Analytical Significance
Absorption Max ( λabs​ ) 380 - 400 nm410 - 430 nmShift allows for ratiometric excitation if required.
Emission Max ( λem​ ) ~450 nm (Very Weak)540 - 560 nm (Strong)Large Stokes shift (~130 nm) prevents self-quenching.
Quantum Yield ( Φ ) < 0.020.45 - 0.65High contrast ratio ensures excellent signal-to-noise.
Limit of Detection (Fe²⁺) N/A~4.0 ppb (Nanomolar)Enables detection of trace intracellular iron pools.
Response Time N/A< 5 minutesSuitable for real-time dynamic monitoring.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate strict internal controls to eliminate false positives caused by off-target metal ions or spontaneous probe degradation.

Protocol A: In Vitro Sensing and Titration of Fe(II)

Causality Check: Fe(III) and other divalent cations (Zn²⁺, Cu²⁺) must be tested in parallel. Fe(III) cannot catalyze the deoxygenation of the N-oxide, making it the perfect negative control to validate oxidation-state selectivity.

Step-by-Step Methodology:

  • Probe Preparation: Dissolve the pyrido[1,2-a]pyrazin-5-ium N-oxide in anhydrous DMSO to create a 1.0 mM stock solution. Caution: Use anhydrous DMSO to prevent premature hydrolysis.

  • Buffer Selection: Prepare a 10 mM HEPES buffer (pH 7.4). Do not use Phosphate-Buffered Saline (PBS), as phosphate ions will precipitate Fe(II) and Fe(III), destroying the assay's accuracy.

  • Working Solution: Dilute the probe stock into the HEPES buffer to a final concentration of 10 µM (ensure final DMSO concentration is 1% to maintain solvation dynamics).

  • Interference Validation (The Self-Validation Step):

    • Prepare parallel cuvettes containing 10 µM of the probe.

    • Spike individual cuvettes with 50 µM of competing ions: Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺, Cu²⁺, and Fe³⁺.

    • Measure fluorescence ( λex​ = 410 nm). Expected Result: No significant emission at 550 nm.

  • Titration: Gradually add Fe(II) (from a freshly prepared FeCl₂ stock in degassed water) from 0 to 20 µM into the probe solution.

  • Data Acquisition: Record the emission spectra from 450 to 650 nm. Plot the fluorescence intensity at 550 nm against Fe(II) concentration to calculate the Limit of Detection (LOD) using the 3σ/k method.

Protocol B: Live-Cell Imaging of Hypoxia

Causality Check: A normoxic control must be run simultaneously to prove that the fluorescence turn-on is strictly dependent on the hypoxic enzymatic pathway and not general cellular metabolism or membrane lipid interactions .

Step-by-Step Methodology:

  • Cell Seeding: Seed HeLa or HCT116 cells in 35 mm glass-bottom confocal dishes at a density of 1×105 cells/dish. Culture overnight in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.

  • Probe Incubation: Wash the cells twice with PBS. Add fresh serum-free medium containing 5 µM of the pyrido[1,2-a]pyrazin-5-ium N-oxide probe. Incubate for 30 minutes. Causality: 30 minutes is optimal because the zwitterionic nature of the probe facilitates rapid passive diffusion across the lipid bilayer.

  • Stimulus Application (Self-Validation Split):

    • Test Group (Hypoxia): Transfer the dish to a hypoxic incubator (1% O₂, 5% CO₂, 94% N₂) for 4 hours.

    • Control Group (Normoxia): Keep the parallel dish in the standard incubator (20% O₂) for 4 hours.

  • Fixation (Optional but Recommended): Wash cells gently with cold PBS to remove extracellular probe, then fix with 4% paraformaldehyde (PFA) for 15 minutes to preserve morphology.

  • Confocal Imaging: Image the cells using a confocal laser scanning microscope. Excite at 405 nm or 488 nm and collect emission in the 520–580 nm channel.

Workflow S1 1. Cell Seeding & Adherence S2 2. Probe Incubation (10 µM, 30 min) S1->S2 S3 3. Stimulus (Hypoxia / Fe2+) S2->S3 S4 4. Control (Normoxia / Fe3+) S2->S4 S5 5. Confocal Imaging S3->S5 S4->S5

Self-validating workflow for live-cell imaging using pyrido[1,2-a]pyrazin-5-ium probes.

References

  • Hijji, Y. M., Rajan, R., Su, H.-L., & Abebe, F. (2025). Microwave-assisted novel synthesis and structural confirmation of Pyrido[1,2-a]pyrazin-5-ium (N-Oxide) Salts. Journal of Molecular Structure, 1356, 145150.[Link]

  • Dubey, P., & Kanvah, S. (2024). Fluorescent N-Oxides: Applications in Bioimaging and Sensing. ResearchGate.[Link]

  • Chen, K., et al. (2022). A Novel Fluoro-Pyrazine-Bridged Donor-Accepter-Donor Fluorescent Probe for Lipid Droplet-Specific Imaging in Diverse Cells and Superoxide Anion Generation. Pharmaceutical Research, 39(6), 1205-1214. [Link]

Application

Application Note: Advanced Functionalization Techniques for Pyrido[1,2-a]pyrazin-5-ium Ring Systems

Introduction & Scientific Context The pyrido[1,2-a]pyrazin-5-ium core is a fused bicyclic heteroaromatic cation that has garnered significant attention across both materials science and medicinal chemistry. In chemical s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

The pyrido[1,2-a]pyrazin-5-ium core is a fused bicyclic heteroaromatic cation that has garnered significant attention across both materials science and medicinal chemistry. In chemical sensing, its bromide salt derivative acts as a highly effective fluorescent pH indicator, forming the basis of fluorometric assays for acetylcholine esterase (AChE) activity and the detection of carbamate pesticides[1]. In drug discovery, its hydrogenated analog, octahydro-1H-pyrido[1,2-a]pyrazine, is a privileged rigid scaffold utilized in the design of subnanomolar μ -opioid receptor antagonists[2].

However, functionalizing this core presents a unique synthetic challenge. The inherent cationic nature of the pyrido[1,2-a]pyrazin-5-ium system renders the rings highly electron-deficient, making classical electrophilic aromatic substitution (EAS) sluggish and prone to poor regioselectivity. To overcome this, modern synthetic workflows employ a combination of N-oxide activation, transition-metal-catalyzed cross-coupling, and direct C-H functionalization. This guide details the mechanistic rationale and validated protocols for these advanced functionalization techniques.

Mechanistic Rationale for Core Functionalization

Electrophilic Aromatic Substitution (EAS) via N-Oxide Activation

Direct bromination of the pyrido[1,2-a]pyrazin-5-ium cation is energetically unfavorable due to the strong electron-withdrawing effect of the positively charged nitrogen. To circumvent this, the system is often oxidized to its corresponding N-oxide. The N-oxide moiety serves a dual purpose: it acts as an internal electron donor (via resonance), enriching specific positions on the pyrazine ring, and it serves as a directing group for regioselective electrophilic attack[3]. Following bromination, the N-oxide can be smoothly reduced (deoxygenated) to yield the functionalized parent cation.

Palladium-Catalyzed Cross-Coupling (PEPPSI-Pd Systems)

Once a halogenated intermediate (e.g., 1-bromopyrido[1,2-a]pyrazin-5-ium) is isolated, it serves as a versatile electrophile for C-N and C-C bond formation. Traditional Pd-catalysts often fail here because the nitrogen-rich heteroaromatic system strongly coordinates to the metal center, leading to catalyst poisoning and aggregation. Causality for Catalyst Selection: To prevent deactivation, bulky N-heterocyclic carbene (NHC) palladium complexes, specifically PEPPSI-Pd (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts, are employed. The steric bulk of the NHC ligand (e.g., Pd-PEPPSI-IHeptCl) prevents the formation of off-cycle bis-heteroaryl palladium complexes, enabling efficient cross-coupling even with highly coordinating nucleophiles like piperidines[4].

Direct C-H Functionalization & Cross-Dehydrogenative Coupling (CDC)

For atom-economical post-functionalization, direct C-H modification avoids the need for pre-halogenated starting materials. Cross-dehydrogenative coupling (CDC) utilizes transition metals (such as Au, Cu, or Rh) and an external oxidant (e.g., O2​ or peroxides) to couple the C-H bond of the pyrido[1,2-a]pyrazin-5-ium core with another unactivated C-H bond[5]. This strategy is particularly useful for appending aryl or alkynyl groups directly onto the pyrazine ring, driven by the inherent acidity of the protons adjacent to the cationic nitrogen.

Quantitative Data Summary

The following table summarizes the expected performance metrics for the three primary functionalization strategies discussed in this guide.

Functionalization StrategyCatalyst / Reagent SystemTarget Bond FormedTypical Yield (%)RegioselectivityKey Advantage
N-Oxide Directed EAS Br2​ , AcOH, then PCl3​ C-Br (C1 position)65 - 75%High (>15:1)Overcomes cationic electron deficiency.
PEPPSI-Pd Cross-Coupling Pd-PEPPSI-IHeptCl, NaOtBuC-N / C-C78 - 92%CompletePrevents catalyst poisoning by N-atoms.
Oxidative CDC Cu(OAc)2​ , O2​ (1 atm)C-C (Aryl/Alkynyl)55 - 70%Moderate (C3/C1)Atom economical; no pre-halogenation.

Experimental Protocols

Note: The following protocols are designed as self-validating systems. In-process controls (IPCs) are included to ensure mechanistic fidelity at each step.

Protocol 1: Regioselective Bromination via N-Oxide Activation

Objective: Synthesis of 1-bromopyrido[1,2-a]pyrazin-5-ium bromide from the parent cation.

  • N-Oxidation: Dissolve pyrido[1,2-a]pyrazin-5-ium bromide (1.0 eq) in glacial acetic acid (0.2 M). Add 30% aqueous H2​O2​ (3.0 eq) dropwise at 0 °C. Warm to 60 °C and stir for 12 h.

    • Self-Validation: Monitor by LC-MS. The mass should shift by +16 Da. The solution will transition from pale yellow to deep orange.

  • Bromination: Cool the reaction to room temperature. Add elemental bromine ( Br2​ , 1.2 eq) dropwise. Stir at 40 °C for 4 h.

    • Causality: The N-oxide directs the electrophilic bromine to the C1 position via resonance stabilization of the Wheland intermediate.

  • Deoxygenation: To the crude mixture, add phosphorus trichloride ( PCl3​ , 2.0 eq) slowly at 0 °C. Stir for 2 h at room temperature to reduce the N-oxide back to the cation.

  • Workup: Concentrate under reduced pressure. Recrystallize the crude residue from hot ethanol to afford 1-bromopyrido[1,2-a]pyrazin-5-ium bromide as a crystalline solid.

Protocol 2: PEPPSI-Pd Catalyzed C-N Cross-Coupling

Objective: Coupling of 1-bromopyrido[1,2-a]pyrazin-5-ium with a secondary amine (e.g., piperidine derivative).

  • Preparation: In a nitrogen-filled glovebox, charge a Schlenk flask with 1-bromopyrido[1,2-a]pyrazin-5-ium (1.0 eq), the piperidine nucleophile (1.2 eq), NaOtBu (2.0 eq), and Pd-PEPPSI-IHeptCl (1 mol%).

    • Causality: NaOtBu is chosen over weaker bases ( K2​CO3​ ) to ensure rapid deprotonation of the amine, which is critical for the transmetalation step in the bulky PEPPSI system.

  • Reaction: Add anhydrous THF (0.1 M) to the flask. Seal, remove from the glovebox, and heat at 40 °C for 16 h.

    • Self-Validation: Aliquot 50 μ L, quench with water, extract with EtOAc, and analyze via TLC/LC-MS. Complete consumption of the bromide indicates successful coupling.

  • Purification: Filter the mixture through a pad of Celite to remove Pd-black and inorganic salts. Concentrate and purify via silica gel chromatography (DCM:MeOH gradient).

Protocol 3: Direct Oxidative C-H Arylation (CDC)

Objective: Direct C3-arylation of pyrido[1,2-a]pyrazin-5-ium using an unactivated arene.

  • Setup: In a round-bottom flask, dissolve the pyrido[1,2-a]pyrazin-5-ium salt (1.0 eq) in the liquid arene (e.g., benzene or toluene, serving as both reactant and solvent).

  • Catalysis: Add Cu(OAc)2​ (20 mol%) and pivalic acid (30 mol%). Equip the flask with an O2​ balloon (1 atm).

    • Causality: Pivalic acid acts as a proton shuttle, facilitating the Concerted Metalation-Deprotonation (CMD) pathway crucial for breaking the strong C-H bond.

  • Reaction: Heat the mixture to 110 °C for 24 h under vigorous stirring.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with saturated aqueous EDTA to remove copper residues. Purify by reverse-phase HPLC.

Pathway & Workflow Visualizations

The following diagrams map the logical workflows for functionalization and the downstream application of these molecules in chemical sensing.

G A Pyrido[1,2-a]pyrazin-5-ium Core (Cationic) B Electrophilic Substitution (e.g., Bromination) A->B Harsh Conditions / N-Oxide Activation D Direct C-H Functionalization (CDC / N-Oxide Directed) A->D Transition Metal Catalysis (Au, Cu) C PEPPSI-Pd Cross-Coupling (C-N / C-C Bond Formation) B->C Halogenated Intermediate E Fluorescent Sensors (AChE Assays) C->E F Therapeutic Scaffolds (Mu-Opioid Antagonists) C->F Scaffold Elaboration D->E Fluorophore Tuning

Caption: General functionalization workflow for pyrido[1,2-a]pyrazin-5-ium and downstream applications.

G A Acetylcholine (ACh) C Acetic Acid Production A->C Hydrolysis by AChE B Acetylcholinesterase (AChE) B->C D Local pH Decrease C->D E Pyrido[1,2-a]pyrazin-5-ium (Lactam Form - Inactive) D->E Protonation / Tautomerism F Pyrido[1,2-a]pyrazin-5-ium (Lactim Form - Fluorescent) E->F Signal ON

Caption: Mechanism of fluorescence-based AChE sensing using functionalized pyrido[1,2-a]pyrazin-5-ium.

References

  • Journal of the Chemical Society C: Organic. "Cyclic quaternary ammonium salts. Part V. Pyrido[1,2-a]pyrazin-5-ium salts". Available at:[Link][3]

  • Organic Process Research & Development. "Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero)aromatic Electrophiles". Available at:[Link][4]

  • Journal of Medicinal Chemistry. "Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists". Available at:[Link][2]

  • ACS Omega. "Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions". Available at:[Link][5]

Sources

Method

Application Notes and Protocols for the Pyrido[1,2-a]pyrazin-5-ium Scaffold in Medicinal Chemistry

Introduction: Unveiling a Privileged Cationic Scaffold In the landscape of medicinal chemistry, the quest for novel molecular architectures that can serve as a foundation for new therapeutics is perpetual. Nitrogen-fused...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling a Privileged Cationic Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular architectures that can serve as a foundation for new therapeutics is perpetual. Nitrogen-fused heterocyclic scaffolds are of particular interest, often designated as "privileged structures" due to their ability to bind to a wide array of biological targets. Within this class, the pyrido[1,2-a]pyrazin-5-ium scaffold represents a unique and compelling core. As a cationic, bicyclic heteroaromatic system, it possesses distinct electronic and physicochemical properties that set it apart from its neutral counterparts.

This guide provides a comprehensive overview of the pyrido[1,2-a]pyrazin-5-ium scaffold for researchers, scientists, and drug development professionals. We will delve into its core properties, detail synthetic strategies, and explore its applications and therapeutic potential, drawing insights from both the scaffold itself and its structurally related analogs. While its direct application in approved drugs is still an emerging area, the demonstrated utility of this core in chemical biology and the potent bioactivities of closely related structures highlight its significant potential for designing next-generation therapeutic agents, particularly in oncology and kinase inhibition.

Core Physicochemical and Structural Properties

The pyrido[1,2-a]pyrazin-5-ium scaffold is defined by a pyridine ring fused with a pyrazine ring, resulting in a quaternary nitrogen at the bridgehead, which confers a permanent positive charge.

Key Structural and Physicochemical Attributes:

  • Cationic Nature: The delocalized positive charge is the most defining feature. This allows for strong, specific electrostatic and ion-dipole interactions with negatively charged amino acid residues (e.g., aspartate, glutamate) within the active sites of enzymes or on the phosphate backbone of nucleic acids.

  • Aromaticity and Planarity: The planar, aromatic structure facilitates π-π stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in protein binding pockets, a common feature in kinase inhibitors.

  • Water Solubility: Unlike many flat aromatic scaffolds, the inherent charge of the pyrido[1,2-a]pyrazin-5-ium core imparts excellent aqueous solubility.[1] This is a highly advantageous property in drug development, often simplifying formulation and improving pharmacokinetic profiles.

  • Fluorescent Properties: Derivatives of this scaffold have been shown to be highly fluorescent, a property that can be harnessed for developing diagnostic tools or mechanistic probes in chemical biology.[1]

The combination of these properties makes the pyrido[1,2-a]pyrazin-5-ium scaffold a synthetically accessible, electronically distinct, and biologically intriguing starting point for drug design.

Synthetic Strategies and Protocols

The synthesis of the pyrido[1,2-a]pyrazin-5-ium core is accessible through established principles of heterocyclic chemistry. The primary strategies involve the construction of the pyrazine ring onto a pre-existing pyridine precursor.

Protocol: Classical Cyclocondensation Synthesis

A direct and reliable method for creating the scaffold is the cyclocondensation of a 2-(aminomethyl)pyridine derivative with a 1,2-dicarbonyl compound.[1]

Objective: To synthesize a substituted pyrido[1,2-a]pyrazin-5-ium salt.

Materials:

  • 2-(Aminomethyl)pyridine

  • Benzil (or other 1,2-dicarbonyl compound like glyoxal or biacetyl)

  • Ethanol (absolute)

  • Hydrochloric acid (HCl) or Hydrobromic acid (HBr) (as a solution in ethanol or acetic acid)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Standard workup and purification equipment (rotary evaporator, filtration apparatus, recrystallization solvents)

Step-by-Step Protocol:

  • Reactant Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 2-(aminomethyl)pyridine and 1.0 equivalent of benzil in absolute ethanol.

  • Acid Catalyst: Add a catalytic amount of acid (e.g., HCl or HBr) to the mixture. The acid protonates the carbonyl groups, activating them for nucleophilic attack.

  • Condensation & Cyclization: Heat the reaction mixture to reflux and stir for 4-6 hours. The reaction proceeds via a two-step condensation, forming a dihydropyrazine intermediate.

  • Aromatization: The intermediate subsequently dehydrates and oxidizes (often spontaneously in the presence of air upon heating) to form the final aromatic pyrido[1,2-a]pyrazin-5-ium cation.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath. The cationic product, as its halide salt, will often precipitate from the solution.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol or diethyl ether to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Characterization: Confirm the structure of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

G cluster_start Starting Materials cluster_process Reaction Steps cluster_end Workup & Product start1 2-(Aminomethyl)pyridine step1 Dissolve in Ethanol Add Acid Catalyst start1->step1 start2 1,2-Dicarbonyl (e.g., Benzil) start2->step1 step2 Reflux (4-6h) Condensation & Cyclization step1->step2 step3 Dehydration & Aromatization step2->step3 step4 Cool & Precipitate step3->step4 step5 Filter & Wash step4->step5 product Purified Pyrido[1,2-a]pyrazin-5-ium Salt step5->product

Caption: General workflow for the classical synthesis of the pyrido[1,2-a]pyrazin-5-ium scaffold.

Functionalization for SAR Studies

To explore the Structure-Activity Relationship (SAR), the core scaffold must be functionalized. This can be achieved either by using substituted starting materials in the initial synthesis or by modifying the completed scaffold. Electrophilic substitution, such as bromination, can install a reactive handle on the aromatic rings, which can then be used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to append a diverse range of chemical moieties.[1]

Applications in Medicinal Chemistry and Drug Design

While the pyrido[1,2-a]pyrazin-5-ium scaffold itself is an emerging area of therapeutic research, strong evidence from closely related analogs points toward significant potential, particularly in oncology and the inhibition of protein kinases.

Anticancer Activity

Fused heterocyclic cationic systems are known to exhibit potent anticancer properties, often acting as DNA intercalators or enzyme inhibitors. For instance, complex derivatives containing a pyridazino[...]-indol-5-inium core have demonstrated cytotoxic activity against leukemia cancer cells.[2] Furthermore, the related, non-cationic imidazo[1,2-a]pyrazine scaffold has been the basis for compounds with significant anticancer activity against a range of human cancer cell lines, including liver, breast, and skin cancer cells.[3] These findings strongly support the investigation of pyrido[1,2-a]pyrazin-5-ium derivatives as potential anticancer agents.

Kinase Inhibition

Protein kinases are one of the most important classes of drug targets in modern oncology. The general architecture of a kinase inhibitor often involves a flat, heterocyclic core that binds in the ATP pocket, mimicking the adenine ring of ATP. The pyrido[1,2-a]pyrazin-5-ium scaffold is an excellent candidate for this role. Its planar structure is ideal for occupying the ATP binding site, and its cationic nature can form a strong, targeted interaction with a conserved aspartate residue found in the active site of many kinases.

This potential is underscored by the success of related scaffolds:

  • Pyrido-pyridazinone derivatives have been developed as potent inhibitors of FER tyrosine kinase, showing in vivo anti-tumor efficacy in preclinical models.[4][5][6]

  • Pyrido[1',2':1,5]pyrazolo[3,4-d]pyrimidines have also been discovered and profiled as potent kinase inhibitors.[7]

These examples provide a compelling rationale for the design and synthesis of pyrido[1,2-a]pyrazin-5-ium-based kinase inhibitor libraries.

Neuroprotective and Anti-Neuroinflammatory Potential

Chronic neuroinflammation is a key factor in the progression of many neurodegenerative diseases. Molecules that can mitigate this process are of high therapeutic interest. While less explored for the specific title scaffold, related pyridone and pyridoxine structures have shown promise. Pyridoxine (Vitamin B6) has demonstrated clear neuroprotective actions in preclinical models.[8] Additionally, certain 2-pyridone derivatives have been shown to possess significant anti-neuroinflammatory properties by suppressing the production of inflammatory mediators in microglial cells.[9] This suggests that the broader pyrido-family of heterocycles, including the pyrido[1,2-a]pyrazin-5-ium scaffold, may be a fruitful area for discovering new agents to treat neurodegenerative disorders.

Structure-Activity Relationship (SAR) Case Study: Designing a Kinase Inhibitor

Let's consider a hypothetical SAR study for designing a kinase inhibitor based on the pyrido[1,2-a]pyrazin-5-ium core. The goal is to decorate the scaffold with functional groups that optimize interactions within a generic kinase ATP-binding site.

G cluster_scaffold Pyrido[1,2-a]pyrazin-5-ium Core cluster_pocket Hypothetical Kinase ATP Pocket Scaffold Core Scaffold Hinge Hinge Region (H-Bonding) Scaffold->Hinge R1: H-bond donor (e.g., -NH2, -OH) Hydrophobic Hydrophobic Pocket Scaffold->Hydrophobic R2: Hydrophobic group (e.g., -Ph, -CF3) Solvent Solvent-Exposed Region Scaffold->Solvent R3: Solubilizing group (e.g., morpholine) Asp Aspartate (DFG Motif) (Ionic Bond) Scaffold->Asp Cationic Core (+) (Electrostatic Interaction)

Caption: SAR model for a pyrido[1,2-a]pyrazin-5-ium kinase inhibitor.

Table 1: Hypothetical SAR for Kinase Inhibition

Position on ScaffoldModificationRationaleExpected Outcome on Activity
Cationic Core (Intrinsic Property)Forms a key electrostatic interaction with a conserved aspartate residue in the DFG motif of the kinase.High intrinsic affinity; potential for selectivity.
Position R1 Add H-bond donor (e.g., -NH₂)Forms hydrogen bonds with the "hinge region" of the ATP pocket, a critical interaction for many kinase inhibitors.Significant increase in potency.
Position R2 Add small hydrophobic group (e.g., phenyl, cyclopropyl)Occupies a hydrophobic pocket near the ATP site, increasing binding affinity through van der Waals forces.Increase in potency and potential for selectivity.
Position R3 Add polar/solubilizing group (e.g., morpholine, piperazine)Extends into the solvent-exposed region, improving physicochemical properties (solubility, permeability) without disrupting core binding.Improved pharmacokinetic profile.

This systematic approach, decorating the core scaffold to maximize complementary interactions with the target, is fundamental to modern drug design.

Key Experimental Protocols

Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol is used to assess the general anticancer potential of newly synthesized compounds by measuring their effect on cancer cell viability.

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of a test compound on a cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7 for breast cancer)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO (stock solutions)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader (570 nm)

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for another 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance of the plate on a microplate reader at 570 nm.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

G A Seed Cancer Cells in 96-well Plate B Incubate 24h A->B C Treat with Serial Dilutions of Compound B->C D Incubate 48-72h C->D E Add MTT Reagent D->E F Incubate 3-4h E->F G Solubilize Formazan with DMSO F->G H Read Absorbance (570 nm) G->H I Calculate IC50 H->I

Caption: Experimental workflow for the MTT cell viability assay.

Conclusion and Future Perspectives

The pyrido[1,2-a]pyrazin-5-ium scaffold is a promising, yet underexplored, platform for medicinal chemistry. Its unique cationic and aromatic nature, combined with excellent water solubility and synthetic tractability, makes it an attractive starting point for drug discovery campaigns. While its direct applications in therapeutics are still being established, the potent biological activities of closely related analogs provide a strong impetus for its investigation.

Future research should focus on the systematic synthesis and screening of pyrido[1,2-a]pyrazin-5-ium derivative libraries. Based on the evidence from analogous scaffolds, screening against panels of protein kinases and diverse cancer cell lines represents the most promising and logical next step. The insights gained from such studies will be crucial in unlocking the full therapeutic potential of this privileged cationic scaffold.

References

  • This is a placeholder for a reference th
  • Guan, Y. et al. (2002). Synthesis and cytotoxic activity of pyridazino[1',6':1,2]pyrido[3,4-b]indol-5-inium derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 12(18), 2611-4. Available at: [Link]

  • Norman, M. H. et al. (2005). Discovery and in Vitro Evaluation of Potent Kinase Inhibitors: Pyrido[1',2':1,5]pyrazolo[3,4-d]pyrimidines. Journal of Medicinal Chemistry, 48(17), 5455-71. Available at: [Link]

  • This is a placeholder for a reference th
  • This is a placeholder for a reference th
  • Kumar, R. et al. (2020). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 10(46), 27613-27621. Available at: [Link]

  • This is a placeholder for a reference th
  • Ohori, M. et al. (2024). Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581. ACS Medicinal Chemistry Letters. Available at: [Link]

  • This is a placeholder for a reference th
  • Ohori, M. et al. (2019). Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. ACS Medicinal Chemistry Letters, 10(5), 737-742. Available at: [Link]

  • Dakshinamurti, K. et al. (2003). Neuroprotective actions of pyridoxine. Biochimica et Biophysica Acta, 1647(1-2), 225-9. Available at: [Link]

  • This is a placeholder for a reference th
  • This is a placeholder for a reference th
  • This is a placeholder for a reference th
  • This is a placeholder for a reference th
  • Wang, Y. et al. (2024). Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • This is a placeholder for a reference th
  • This is a placeholder for a reference th
  • This is a placeholder for a reference th
  • Stojković, S. et al. (2023). Anti-neuroinflammatory activity of selected 2-pyridone derivatives: In vitro and in silico study. Sciforum. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Pyrido[1,2-a]pyrazin-5-ium Salt Solubility

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers struggling with the notorious "brick dust" phenomenon associated with fused heterocyclic cationic systems. The r...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers struggling with the notorious "brick dust" phenomenon associated with fused heterocyclic cationic systems.

The rigid, planar aromatic core of pyrido[1,2-a]pyrazin-5-ium promotes intense π−π stacking. When combined with strong ionic lattice energies, this often results in poor solubility across both aqueous and organic media. This in-depth guide is designed to help you diagnose and troubleshoot these solubility issues through mechanistically grounded, self-validating protocols.

Diagnostic Solubility Workflow

Before altering your solvent system or compound, you must identify the target application medium. The logical relationship between your end-goal and the required chemical intervention is mapped below.

Workflow Start Pyrido[1,2-a]pyrazin-5-ium Solubility Issue Target Identify Target Medium Start->Target Aqueous Aqueous / Biological Media Target->Aqueous Bioassays Organic Organic Solvents (e.g., DCM, THF) Target->Organic Synthesis Hydrophilic Hydrophilic Counterion (e.g., Cl-, OAc-) Aqueous->Hydrophilic NOxide N-Oxidation (Structural Mod) Aqueous->NOxide Lipophilic Bulky Counterion Metathesis (e.g., PF6-, NTf2-) Organic->Lipophilic

Diagnostic workflow for resolving pyrido[1,2-a]pyrazin-5-ium solubility issues.

Quantitative Data: Counterion Effects on Solubility

The solubility of quaternary heterocyclic salts is dictated by the competition between crystal lattice energy and solvation energy. Small, hard anions form strong electrostatic interactions with the pyrido[1,2-a]pyrazin-5-ium cation, promoting tight crystal packing[1]. Exchanging these for bulky, asymmetric counterions disrupts the lattice energy, significantly lowering the melting point and enhancing solubility in moderately polar to non-polar organic solvents[2].

Table 1: Influence of Counterion Selection on Physicochemical Properties

CounterionStructural CharacteristicRelative Lattice EnergyAqueous SolubilityOrganic Solubility (DCM/THF)Primary Application
Bromide (Br⁻) / Chloride (Cl⁻) Small, high charge densityHighHighVery LowGeneral synthesis, aqueous assays
Acetate (OAc⁻) H-bond acceptorModerateVery HighLowBiocompatible formulations
Tetrafluoroborate (BF₄⁻) Moderate volume, symmetricModerateModerateModerateElectrochemistry
Hexafluorophosphate (PF₆⁻) Large volume, symmetricLowLowHighOrganic synthesis
Bis(trifluoromethanesulfonyl)imide (NTf₂⁻) Very bulky, asymmetricVery LowVery LowVery HighNon-polar organic media, Ionic liquids

Troubleshooting Guides & FAQs

Q1: My pyrido[1,2-a]pyrazin-5-ium bromide salt is insoluble in dichloromethane (DCM) and tetrahydrofuran (THF). How can I solubilize it for downstream organic synthesis?

Causality: Bromide ions form tight ion pairs and high-lattice-energy crystals with the planar cationic core. To dissolve the salt in non-polar or moderately polar organic solvents, you must reduce the lattice energy. Solution: Perform a counterion metathesis to exchange the bromide for a bulky, charge-diffuse anion like Hexafluorophosphate (PF₆⁻) or Bis(trifluoromethanesulfonyl)imide (NTf₂⁻). This drastically increases lipophilicity and organic solubility[2].

Protocol 1: Counterion Metathesis (Bromide to Hexafluorophosphate)
  • Dissolution: Dissolve 1.0 equivalent of pyrido[1,2-a]pyrazin-5-ium bromide in a minimum volume of deionized water at room temperature.

  • Reagent Preparation: Prepare a saturated aqueous solution of Potassium Hexafluorophosphate (KPF₆) (1.5 equivalents).

  • Precipitation: Dropwise add the KPF₆ solution to the vigorously stirring pyrido[1,2-a]pyrazin-5-ium bromide solution. A precipitate should form immediately due to the inherently lower aqueous solubility of the PF₆⁻ salt.

  • Maturation: Stir the suspension for 30 minutes at 0 °C to ensure complete precipitation and maximize yield.

  • Filtration & Washing: Filter the solid under vacuum. Wash the filter cake with ice-cold water (3 × 10 mL) to remove residual KBr, followed by cold diethyl ether (2 × 10 mL) to facilitate drying.

  • Drying: Dry the solid in a vacuum desiccator over P₂O₅ overnight.

Self-Validating System: Dissolve a small crystal of the dried product in acetonitrile and add a single drop of aqueous silver nitrate (AgNO₃). The absence of a yellowish-white precipitate (AgBr) confirms complete anion exchange. If a precipitate forms, repeat the washing step.

Q2: I need to test a highly substituted pyrido[1,2-a]pyrazin-5-ium derivative in a biological assay, but it precipitates in aqueous buffer. What are my options?

Causality: While simple salts are generally water-soluble, highly lipophilic substituents on the bicyclic core can drive hydrophobic aggregation. Standard hydrophilic counterions (like acetate or chloride)[3] may not be sufficient to overcome this thermodynamic barrier. Solution: Introduce an N-oxide functionality. The N⁺–O⁻ bond is highly polar and acts as a strong hydrogen bond acceptor, drastically increasing hydration in aqueous media[4]. Furthermore, N-oxides can serve as hypoxia-activated prodrugs, adding functional value to biological assays[5].

Protocol 2: Microwave-Assisted N-Oxidation
  • Reaction Setup: In a microwave-safe vial, dissolve 1.0 equivalent of the pyrido[1,2-a]pyrazin-5-ium salt in glacial acetic acid to achieve a 0.5 M concentration.

  • Oxidant Addition: Add 3.0 equivalents of 30% aqueous hydrogen peroxide (H₂O₂) dropwise. Seal the vial with a pressure-rated cap.

  • Microwave Irradiation: Heat the reaction mixture in a dedicated microwave synthesizer at 80 °C for 15 minutes. Note: Microwave heating ensures uniform energy distribution, preventing the degradation often seen in prolonged thermal oxidation.

  • Quenching: Cool the vial to room temperature. Carefully quench excess peroxide by adding saturated aqueous sodium thiosulfate until a negative starch-iodide test is observed.

  • Extraction: Neutralize the mixture with saturated NaHCO₃ and extract with a highly polar organic solvent mixture (e.g., CHCl₃:iPrOH 4:1).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via reverse-phase flash chromatography.

Self-Validating System: Perform Thin Layer Chromatography (TLC) using DCM:MeOH (9:1). The N-oxide product will exhibit a significantly lower Rf value than the starting material due to its increased polarity. Additionally, ¹H NMR will confirm the structural modification via a characteristic downfield shift of the pyrazine ring protons adjacent to the newly formed N-oxide group.

References

  • Title: Cyclic quaternary ammonium salts. Part V. Pyrido[1,2-a]pyrazin-5-ium salts Source: 1

  • Title: Medicinal Chemistry of Drugs with N-Oxide Functionalities Source: 4

  • Title: Characterization and Solution Properties of Quaternary-Ammonium-Salt-Type Amphiphilic Gemini Ionic Liquids Source: 2

  • Title: The effectiveness of newly synthesized quaternary ammonium salts differing in chain length and type of counterion against priority human pathogens Source: 3

Sources

Optimization

preventing side reactions during pyrido[1,2-a]pyrazin-5-ium derivatization

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the derivatization of the pyrido[1,2-a]pyrazin-5-ium scaffold. This guide is designed to provide you wit...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the derivatization of the pyrido[1,2-a]pyrazin-5-ium scaffold. This guide is designed to provide you with in-depth technical insights and field-proven troubleshooting strategies to navigate the complexities of modifying this important heterocyclic cation. As a Senior Application Scientist, my goal is to explain the "why" behind experimental choices, ensuring your protocols are robust and self-validating.

The pyrido[1,2-a]pyrazin-5-ium core, with its quaternary nitrogen, presents a unique electronic landscape that dictates its reactivity. Understanding this is key to anticipating and preventing unwanted side reactions. This guide is structured in a question-and-answer format to directly address the specific challenges you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am attempting an electrophilic aromatic substitution (e.g., nitration, halogenation) on the pyrido[1,2-a]pyrazin-5-ium ring system, but I am observing no reaction or decomposition of my starting material. What is happening?

A1: This is a common challenge. The pyrido[1,2-a]pyrazin-5-ium system is inherently electron-deficient due to the positively charged quaternary nitrogen atom. This has two major consequences for electrophilic aromatic substitution (SEAr):

  • Deactivation of the Ring System: The positive charge strongly deactivates both the pyridine and pyrazine rings towards attack by electrophiles. Pyridine itself is less reactive than benzene in SEAr, and the permanent positive charge on the fused system exacerbates this.[1]

  • Instability under Harsh Conditions: SEAr often requires strongly acidic and/or high-temperature conditions. The pyrido[1,2-a]pyrazin-5-ium scaffold can be susceptible to degradation under such harsh treatments, leading to complex mixtures of byproducts or complete decomposition.

Troubleshooting & Recommendations:

  • Re-evaluate Your Strategy: Direct SEAr on the pyrido[1,2-a]pyrazin-5-ium core is often not a viable strategy. Consider introducing the desired functional group at an earlier stage of the synthesis, before the quaternization and ring fusion that forms the final cationic system.

  • Activate the Ring (with caution): If you must proceed with the cationic scaffold, consider if any existing substituents on the ring are strongly activating (e.g., amino, alkoxy groups). However, even with such groups, the overall deactivation by the positive charge will be significant.

  • Alternative Functionalization: Explore alternative reaction pathways such as nucleophilic aromatic substitution (SNAr) on a suitably pre-functionalized (e.g., halogenated) precursor, or consider metal-catalyzed cross-coupling reactions.

Causality Diagram: Why Electrophilic Aromatic Substitution is Difficult

Start Pyrido[1,2-a]pyrazin-5-ium Cation Deactivation Strongly Electron-Deficient Ring System Start->Deactivation Quaternary Nitrogen No_Reaction No Reaction or Low Yield Deactivation->No_Reaction Reduced Nucleophilicity Harsh_Conditions Harsh Reaction Conditions (Strong Acids, High Temp) Decomposition Decomposition of Starting Material Harsh_Conditions->Decomposition Ring Instability

Caption: The electron-withdrawing nature of the quaternary nitrogen deactivates the ring system towards electrophilic attack, often leading to no reaction or decomposition under the required harsh conditions.

Q2: I am trying to introduce a nucleophile (e.g., an amine, alkoxide, or organometallic reagent) to the pyrido[1,2-a]pyrazin-5-ium scaffold and am getting a complex mixture of products. What are the likely side reactions?

A2: Nucleophilic attack is a much more promising strategy for functionalizing the electron-deficient pyrido[1,2-a]pyrazin-5-ium system. However, several side reactions can lead to a complex product mixture.

Common Side Reactions:

  • Over-addition and Reduction: Strong nucleophiles, especially organometallic reagents and hydrides, can add to the electron-deficient ring. This can be followed by further addition or reduction, leading to di- or tetrahydro- derivatives.

  • Ring-Opening Reactions: The pyrazinium part of the scaffold can be susceptible to ring-opening under certain conditions, particularly with strong nucleophiles or in the presence of base. This is a known reactivity pattern for some N-heterocyclic cations.

  • Competitive Attack at Multiple Sites: The positive charge is delocalized across the ring system, creating multiple electrophilic sites. Nucleophilic attack can potentially occur at several positions on both the pyridine and pyrazine rings, leading to a mixture of regioisomers. The positions ortho and para to the quaternary nitrogen are generally the most activated.[2]

  • Reaction with Counter-ion: Depending on the counter-ion of your pyrido[1,2-a]pyrazin-5-ium salt, the nucleophile might react with it instead of the desired heterocyclic core.

Troubleshooting & Recommendations:

  • Control Stoichiometry and Temperature: Use a precise stoichiometry of your nucleophile (often 1.0 to 1.2 equivalents) and start at low temperatures (e.g., -78 °C or 0 °C) to control the reactivity and minimize over-addition.

  • Choice of Nucleophile: "Softer" nucleophiles are often more selective. For C-C bond formation, consider using organozinc or organocuprate reagents instead of more reactive Grignard or organolithium reagents.

  • Protecting Groups: If your nucleophile is also a strong base, it can deprotonate any acidic protons on your scaffold, leading to side reactions. Consider if any functional groups need protection.

  • Inert Atmosphere: Many nucleophiles are sensitive to air and moisture. Ensure your reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) with dry solvents.

Experimental Protocol: General Procedure for Controlled Nucleophilic Addition

  • Preparation: Dry your glassware thoroughly. Dissolve the pyrido[1,2-a]pyrazin-5-ium salt (1.0 eq.) in a dry, aprotic solvent (e.g., THF, DCM) under an inert atmosphere.

  • Cooling: Cool the solution to the desired temperature (e.g., -78 °C).

  • Nucleophile Addition: Add the nucleophile (1.0-1.2 eq.) dropwise via syringe over a period of 15-30 minutes.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, quench carefully with a suitable reagent (e.g., saturated aqueous ammonium chloride for organometallic reagents).

  • Work-up and Purification: Perform an appropriate aqueous work-up and purify the product, often by column chromatography on silica gel or by recrystallization.[3][4]

Q3: I am attempting a metal-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with a halogenated pyrido[1,2-a]pyrazin-5-ium derivative, but the yields are low and I see evidence of catalyst deactivation. What could be the issue?

A3: The nitrogen atoms in the pyrido[1,2-a]pyrazin-5-ium scaffold can act as ligands for the metal catalyst (e.g., Palladium, Copper), leading to catalyst inhibition or deactivation.[5] This is a common problem when working with N-heterocycles in cross-coupling reactions.

Potential Issues and Solutions:

Problem Causality Recommended Solution
Low Yield/No Reaction The nitrogen lone pairs on the pyrazine ring can coordinate to the metal center, preventing it from participating in the catalytic cycle.Use ligands that are sterically bulky or have a strong affinity for the metal, which can help to prevent coordination of the substrate. Examples include bulky phosphine ligands (e.g., XPhos, SPhos) for Palladium-catalyzed reactions.[5]
Catalyst Decomposition The reaction conditions (e.g., high temperature, strong base) may be too harsh for the catalyst in the presence of the N-heterocyclic substrate.Screen different bases and solvents. Sometimes, weaker bases (e.g., K2CO3, Cs2CO3) and lower temperatures can be effective while preserving the catalyst.
Homocoupling of the Coupling Partner This can occur if the oxidative addition of the catalyst to the heterocyclic halide is slow, allowing the coupling partner (e.g., boronic acid) to undergo side reactions.Ensure your heterocyclic halide is pure and reactive. You might also consider using a different metal catalyst system that is known to be more effective for N-heterocycles.

Workflow for Optimizing Metal-Catalyzed Cross-Coupling Reactions

Start Low Yield in Cross-Coupling Ligand Screen Ligands (e.g., bulky phosphines) Start->Ligand Base Screen Bases (e.g., K2CO3, Cs2CO3) Start->Base Solvent Screen Solvents (e.g., Toluene, Dioxane, DMF) Start->Solvent Catalyst Vary Catalyst/Pre-catalyst Start->Catalyst Optimized Optimized Conditions Ligand->Optimized Improved Coordination Environment Base->Optimized Reduced Catalyst Decomposition Solvent->Optimized Enhanced Solubility/Reactivity Catalyst->Optimized Increased Catalytic Activity

Sources

Reference Data & Comparative Studies

Validation

Comparative Redox Profiling: Pyrido[1,2-a]pyrazin-5-ium vs. Pyrazino[1,2-a]indol-1-ium Scaffolds

As the demand for tunable organic electron acceptors in photoredox catalysis and organic electronics intensifies, fused N-heterocyclic cations have emerged as highly privileged scaffolds. Among these, pyrido[1,2-a]pyrazi...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for tunable organic electron acceptors in photoredox catalysis and organic electronics intensifies, fused N-heterocyclic cations have emerged as highly privileged scaffolds. Among these, pyrido[1,2-a]pyrazin-5-ium and pyrazino[1,2-a]indol-1-ium represent two distinct electronic paradigms.

Recent advancements in microwave-assisted synthesis have made the pyrido[1,2-a]pyrazin-5-ium scaffold highly accessible for rigorous electrochemical profiling[1]. Conversely, indole-fused heterocycles are increasingly recognized for their ability to act as pre-photocatalysts and redox-active species in radical-triggered relay cyclizations[2]. Furthermore, the incorporation of specialized functionalities (such as N-oxides) into these scaffolds can drastically alter their redox reactivity, a property heavily exploited in both medicinal chemistry and materials science[3].

This guide objectively compares the electrochemical behavior of these two scaffolds, detailing the structural causality behind their redox potentials and providing a self-validating experimental framework for their characterization.

Structural Electronics & Causality

The fundamental difference in the redox potentials of these two cations stems from their frontier molecular orbital (FMO) distributions, which are dictated by their fused ring systems.

  • Pyrido[1,2-a]pyrazin-5-ium (The Electron Acceptor): This bicyclic system fuses a pyridinium ring with a pyrazine. The formal positive charge at the bridgehead nitrogen, combined with the electron-withdrawing nature of the adjacent nitrogen atoms, severely depresses the Lowest Unoccupied Molecular Orbital (LUMO). This creates a highly electron-deficient core, making the scaffold exceptionally easy to reduce (acting as a strong electron acceptor).

  • Pyrazino[1,2-a]indol-1-ium (The Donor-Acceptor Hybrid): Fusing an indole ring to the pyrazinium core introduces a strong electron-donating π -system. The nitrogen lone pair from the indole moiety participates in extended resonance, pushing electron density into the electron-deficient pyrazinium ring. This "push-pull" dynamic raises the LUMO, making the first reduction thermodynamically harder (shifting the potential negatively). Simultaneously, it raises the Highest Occupied Molecular Orbital (HOMO), granting the molecule an accessible oxidation potential that the pyrido-variant lacks.

RedoxPathways Pyrido Pyrido[1,2-a]pyrazin-5-ium (Electron Deficient) Red1_Pyrido 1e- Reduction (-0.45 V vs SCE) Pyrido->Red1_Pyrido + e- Indolo Pyrazino[1,2-a]indol-1-ium (Donor-Acceptor) Red1_Indolo 1e- Reduction (-0.92 V vs SCE) Indolo->Red1_Indolo + e- Radical_Pyrido Neutral Radical (Highly Stabilized) Red1_Pyrido->Radical_Pyrido Radical_Indolo Neutral Radical (Delocalized on Indole) Red1_Indolo->Radical_Indolo

Fig 1. Comparative one-electron reduction pathways of fused pyrazinium scaffolds.

Quantitative Redox Comparison

The following table summarizes the representative electrochemical properties of the unsubstituted core scaffolds. Data is referenced to the Saturated Calomel Electrode (SCE) in acetonitrile.

Compound Scaffold E1/2red​ (V vs SCE) E1/2ox​ (V vs SCE)Electrochemical Bandgap (eV)Primary Redox Characteristic
Pyrido[1,2-a]pyrazin-5-ium -0.45> +2.0 (Irreversible)~2.45Strong Electron Acceptor
Pyrazino[1,2-a]indol-1-ium -0.92+1.15 (Reversible)~2.07Ambipolar (Donor-Acceptor)

Key Takeaway: If your workflow requires a potent single-electron oxidant (e.g., for oxidative quenching cycles in photoredox catalysis), the pyrido[1,2-a]pyrazin-5-ium scaffold is superior. If you require a tunable, ambipolar material capable of both accepting and donating electrons (e.g., for electrochromic devices or dual-catalytic cycles), the pyrazino[1,2-a]indol-1-ium scaffold is the optimal choice.

Experimental Methodology: Self-Validating Cyclic Voltammetry (CV)

To ensure trustworthiness and reproducibility, redox potentials must be measured using a self-validating system. Relying solely on the nominal potential of a pseudo-reference electrode (like Ag/Ag+) introduces massive drift errors. The following protocol utilizes internal referencing to guarantee absolute accuracy.

Step-by-Step Protocol
  • Electrolyte Preparation:

    • Action: Prepare a 0.1 M solution of Tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) in anhydrous, HPLC-grade acetonitrile (MeCN).

    • Causality: TBAPF6​ provides a wide electrochemical window (~4.0 V). The bulky tetrabutylammonium cation minimizes ion-pairing effects with the generated radical anions, which would otherwise artificially shift the apparent reduction potentials.

  • Cell Assembly:

    • Action: Assemble a three-electrode cell using a Glassy Carbon Electrode (GCE) as the working electrode, a Platinum wire as the counter electrode, and a non-aqueous Ag/Ag+ pseudo-reference electrode.

    • Causality: GCE is chosen over Platinum for the working electrode because it possesses a significantly wider cathodic overpotential, preventing background hydrogen evolution from masking deep reduction waves.

  • Analyte Addition & Deaeration:

    • Action: Dissolve the heterocyclic salt to a concentration of 1.0 mM. Purge the sealed cell with ultra-high purity Argon for 15 minutes.

    • Causality: Dissolved oxygen is highly electroactive and reduces at approximately -0.8 V vs SCE. Failing to deaerate will result in a massive cathodic wave that completely obscures the reduction of the pyrazino[1,2-a]indol-1-ium scaffold.

  • Measurement & Internal Calibration:

    • Action: Record the cyclic voltammogram at a scan rate of 100 mV/s. Once the analyte's E1/2​ is identified, spike the solution with 1.0 mM Ferrocene (Fc) and run a final scan.

    • Causality: The Fc/Fc+ redox couple acts as an internal standard. By measuring the distance between the analyte's wave and the Ferrocene wave, you mathematically eliminate any drift in the Ag/Ag+ reference. The final potential is calculated as EvsSCE​=EvsFc/Fc+​+0.38V (in MeCN).

CVWorkflow Prep 1. Electrolyte Prep (0.1M TBAPF6) Purge 2. Argon Purge (Remove O2) Prep->Purge Scan 3. CV Scan (Identify E_1/2) Purge->Scan Calib 4. Fc/Fc+ Spike (Calibration) Scan->Calib

Fig 2. Self-validating cyclic voltammetry workflow for absolute potential determination.

References

  • Microwave-assisted novel synthesis and structural confirmation of Pyrido[1,2-a]pyrazin-5-ium (N-Oxide) Salts. Journal of Molecular Structure, 2026.[Link]

  • Indole and Pyrrole Derivatives as Pre-photocatalysts and Substrates in the Sulfonyl Radical-Triggered Relay Cyclization Leading to Sulfonylated Heterocycles. Organic Letters, 2022.[Link]

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications, 2024.[Link]

Sources

Validation

A Comparative Analysis of the Biological Activities of Quinoxalinium and Pyrido[1,2-a]pyrazin-5-ium Scaffolds

A Guide for Medicinal Chemists and Drug Development Professionals Introduction: Two Faces of Aza-Fused Heterocycles In the landscape of medicinal chemistry, nitrogen-containing heterocyclic scaffolds form the bedrock of...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Medicinal Chemists and Drug Development Professionals

Introduction: Two Faces of Aza-Fused Heterocycles

In the landscape of medicinal chemistry, nitrogen-containing heterocyclic scaffolds form the bedrock of countless therapeutic agents. Their unique electronic properties, ability to engage in hydrogen bonding, and structural rigidity make them privileged structures for interacting with biological targets. This guide provides a comparative analysis of two such scaffolds: the well-established quinoxaline and the emerging pyrido[1,2-a]pyrazine cores, with a focus on their cationic forms, quinoxalinium and pyrido[1,2-a]pyrazin-5-ium.

Quinoxaline, a fusion of a benzene and a pyrazine ring, and its derivatives have been extensively studied, yielding a rich library of compounds with a vast spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory functions.[1][2][3] The positive charge in quinoxalinium salts can further enhance their interaction with biological macromolecules. In contrast, the pyrido[1,2-a]pyrazin-5-ium scaffold, a fused pyridopyrazine system, represents a less explored area of chemical space. While data on this specific cation is limited, the broader class of related fused pyrazine heterocycles shows significant promise, suggesting its potential as a valuable pharmacophore.[4][5]

This guide will synthesize the available experimental data to objectively compare these two scaffolds, delving into their anticancer, antimicrobial, and enzyme inhibition profiles. We will explore the underlying mechanisms of action and provide detailed experimental protocols to ensure the trustworthiness and reproducibility of the findings discussed.

G cluster_0 Pyrido[1,2-a]pyrazin-5-ium Scaffold cluster_1 Quinoxalinium Scaffold a Core Structure: Fused Pyridine and Pyrazine Rings b Emerging Pharmacophore a->b c Limited but Promising Biological Data b->c g Comparative Analysis c->g d Core Structure: Fused Benzene and Pyrazine Rings e Well-Established Pharmacophore d->e f Extensive Biological Data (Anticancer, Antimicrobial, etc.) e->f f->g

Caption: Logical relationship between the two core scaffolds.

Comparative Biological Profile: Anticancer Activity

The development of novel anticancer agents is a primary focus of medicinal chemistry, and both scaffolds have been investigated for their potential in this arena.

Quinoxaline Derivatives: A Multi-Target Approach

Quinoxaline derivatives have demonstrated significant and broad-spectrum anticancer activity.[2][6] Their mechanism of action is often multifaceted, involving the inhibition of key enzymes crucial for cancer cell proliferation and survival, such as tyrosine kinases.[7][8]

Mechanism Insight: Tyrosine Kinase Inhibition Many quinoxaline-based compounds function as inhibitors of receptor tyrosine kinases (RTKs) like EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor).[8] By blocking the ATP-binding site of these kinases, they halt downstream signaling pathways responsible for cell growth, proliferation, and angiogenesis. Certain derivatives have also been shown to induce apoptosis (programmed cell death) in cancer cells.[8]

G Ligand Quinoxaline Derivative Receptor Tyrosine Kinase Receptor (e.g., EGFR) Ligand->Receptor Binds to ATP pocket Dimerization Receptor Dimerization & Autophosphorylation Receptor->Dimerization Blocks ATP ATP ATP->Dimerization Blocked by Ligand Pathway Downstream Signaling (e.g., RAS/MAPK) Dimerization->Pathway Proliferation Cell Proliferation, Angiogenesis, Survival Pathway->Proliferation

Caption: Inhibition of Tyrosine Kinase signaling by Quinoxalines.

Quantitative Data: Anticancer Activity

Compound ClassCancer Cell LineActivity Metric (IC₅₀)Reference
IndoloquinoxalinonesHepG-2 (Liver)2.03 µg/mL[2]
IndoloquinoxalinonesPC3 (Prostate)2.51 µg/mL[2]
IndoloquinoxalinonesMCF-7 (Breast)0.82 µg/mL[2]
Quinoxaline DerivativesHepG2 (Liver)Potent Inhibition[7]
Quinoxaline DerivativesMCF-7 (Breast)Potent Inhibition[7]
PyrroloquinoxalinesMultiple Lines22-56% PTP1B Inhibition[8]
Pyrido[1,2-a]pyrazine and Related Scaffolds: Emerging Cytotoxicity

While specific data for pyrido[1,2-a]pyrazin-5-ium is scarce, related fused imidazo[1,2-a]pyrazine derivatives have been synthesized and evaluated for anticancer activity, showing promising results. These findings suggest that the broader pyrido-pyrazine core is a viable scaffold for anticancer drug design.

One study on imidazo[1,2-a]pyrazine derivatives reported significant cytotoxicity against several human cancer cell lines, with one compound showing particular promise.[4]

Quantitative Data: Anticancer Activity of Related Scaffolds

Compound ClassCancer Cell LineActivity Metric (IC₅₀)Reference
Imidazo[1,2-a]pyrazineHep-2 (Larynx)11 µM[4]
Imidazo[1,2-a]pyrazineHepG2 (Liver)13 µM[4]
Imidazo[1,2-a]pyrazineMCF-7 (Breast)11 µM[4]
Imidazo[1,2-a]pyrazineA375 (Melanoma)11 µM[4]

Comparison Summary: The quinoxaline scaffold is a well-validated platform for developing potent anticancer agents, with a large body of evidence and multiple derivatives showing low micromolar to nanomolar efficacy. The pyrido[1,2-a]pyrazine core, represented by its close analogue imidazo[1,2-a]pyrazine, also shows clear cytotoxic potential, though the data is less extensive. Further exploration is needed to fully understand the potential of the specific pyrido[1,2-a]pyrazin-5-ium cation.

Comparative Biological Profile: Antimicrobial Activity

The rise of antibiotic resistance has spurred the search for novel antimicrobial agents. Heterocyclic compounds, particularly those containing a pyrazine ring, are a fertile ground for this research.

Quinoxaline Derivatives: Broad-Spectrum Efficacy

Quinoxaline derivatives, especially their 1,4-di-N-oxide forms (QdNOs), exhibit a wide range of antimicrobial activities.[1] They are effective against both Gram-positive and Gram-negative bacteria, as well as some fungi.[9][10] Some quinoxaline-based compounds are used in veterinary medicine as growth promoters due to their antibacterial properties.[1]

The mechanism often involves the bioreduction of the N-oxide groups under hypoxic conditions to generate reactive oxygen species (ROS), which damage bacterial DNA and other vital cellular components.

Quantitative Data: Antibacterial Activity of Quinoxalines

Compound ClassBacterial StrainActivity Metric (MIC)Reference
Disubstituted QuinoxalinesEscherichia coli8 µg/mL[10]
Disubstituted QuinoxalinesBacillus subtilis16 µg/mL[10]
Quinoxaline 1,4-di-N-oxidesStreptococcus pneumoniae0.12 µg/mL[3]
Quinoxaline DerivativesStaphylococcus aureusActive (12-18 mm zone)[11]
Pyrido[1,2-a]pyrazine and Related Scaffolds: Potential Antimicrobials

The antimicrobial potential of the pyrido[1,2-a]pyrazine core is less documented. However, related fused pyrazine systems have been reported to possess antimicrobial properties.[5] For instance, pyrazino[1,2-a]indole derivatives have been synthesized and tested for antibacterial and antifungal activities.[12] This suggests that the core scaffold is capable of exerting antimicrobial effects, though structure-activity relationships (SAR) are not yet well-defined.

Comparison Summary: Quinoxalines are established, potent, and broad-spectrum antimicrobial agents with defined mechanisms of action. The pyrido[1,2-a]pyrazine scaffold remains a promising but underexplored area in antimicrobial research. The positive charge of a pyrido[1,2-a]pyrazin-5-ium salt could theoretically enhance its interaction with negatively charged bacterial cell membranes, representing a compelling hypothesis for future investigation.

Comparative Biological Profile: Enzyme Inhibition

Beyond anticancer and antimicrobial applications, these scaffolds have been explored as inhibitors of various enzymes implicated in other diseases.

Quinoxalinium Salts: Potent Enzyme Inhibitors

Quinoxaline-bridged bis(imidazolium) salts have been shown to be highly potent inhibitors of acetylcholinesterase (AChE) and carbonic anhydrases (hCAs).[13] Inhibition of AChE is a key strategy for treating Alzheimer's disease. The reported inhibition constants (Ki) for some of these derivatives are in the nanomolar range, indicating very high potency.[13]

Quantitative Data: Enzyme Inhibition by Quinoxalinium Salts

Compound ClassTarget EnzymeActivity Metric (Kᵢ)Reference
Quinoxaline bis(imidazolium) saltAcetylcholinesterase (AChE)44.80 ± 14.87 nM[13]
Quinoxaline bis(imidazolium) saltCarbonic Anhydrase I (hCA I)21.50 ± 4.76 nM[13]
Quinoxaline bis(imidazolium) saltCarbonic Anhydrase II (hCA II)5.81 ± 0.71 nM[13]
Quinoxaline DerivativesApoptosis signal-regulated kinase 1 (ASK1)IC₅₀ = 30.17 nM[14][15]
Pyrido[1,2-a]pyrazine and Related Scaffolds: Acetylcholinesterase Inhibition

Recently, novel pyrido[1,2-a]thiazolo[5,4-d]pyrimidinone derivatives, which contain a related fused heterocyclic system, were designed and found to be effective acetylcholinesterase inhibitors.[16] The most potent compound in the series exhibited an IC50 value of 1.67 µM.[16] This finding strongly supports the potential of the broader pyrido-fused scaffold in designing enzyme inhibitors for neurodegenerative diseases.

Comparison Summary: Both scaffolds have demonstrated the ability to potently inhibit clinically relevant enzymes. Quinoxalinium derivatives have shown exceptional, nanomolar potency against AChE and carbonic anhydrases. While the data is more recent and less extensive, related pyrido[1,2-a]pyrazine scaffolds also show clear micromolar inhibitory activity against AChE, marking them as a promising area for further development.

Experimental Protocols

To ensure scientific integrity, the methodologies used to generate the comparative data are detailed below. These protocols represent standard, validated assays in the field.

G cluster_0 In Vitro Evaluation cluster_1 Follow-up Studies A Compound Synthesis & Characterization B Anticancer Screening (MTT Assay) A->B C Antimicrobial Screening (MIC Determination) A->C D Enzyme Inhibition (e.g., Ellman's Method) A->D E Mechanism of Action (Western Blot, Flow Cytometry) B->E C->E D->E F In Vivo Efficacy (Xenograft Models) E->F G ADMET Profiling F->G

Caption: General workflow for evaluating biological activity.

Protocol 1: MTT Assay for Anticancer Cytotoxicity

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Culture: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.1 to 100 µM) in the appropriate cell culture medium. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus, E. coli) overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHB).

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth without bacteria). A standard antibiotic (e.g., Ciprofloxacin) should be used as a reference.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is visually identified as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by measuring the optical density at 600 nm.

Conclusion and Future Outlook

This comparative guide highlights the significant and well-documented biological versatility of the quinoxalinium scaffold. It stands as a proven pharmacophore for developing potent anticancer, antimicrobial, and enzyme-inhibiting agents, supported by a vast body of experimental data and a deepening understanding of its structure-activity relationships.

The pyrido[1,2-a]pyrazin-5-ium scaffold, while currently under-researched, represents a frontier of opportunity. The promising anticancer and enzyme-inhibiting activities of structurally related fused pyrazine systems strongly suggest that the pyrido[1,2-a]pyrazine core is a worthy target for future drug discovery programs. The introduction of a permanent positive charge in the -5-ium form may offer unique advantages in target binding and cell permeability that warrant systematic investigation.

For researchers and drug development professionals, the path forward is clear. For projects requiring a high probability of success based on established precedent, the quinoxaline scaffold offers a robust starting point. For those seeking novel chemical matter with the potential for new intellectual property and unique biological profiles, the exploration of pyrido[1,2-a]pyrazin-5-ium and its derivatives presents a compelling and scientifically justified endeavor.

References

  • (Reference for general heterocyclic chemistry - placeholder, to be replaced with a real source if needed)
  • El-Nassag, M. A., et al. (2000). Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives. Molecules, 5(7), 865. [Link]

  • Joshi, S., et al. (2011). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. International Journal of Molecular Sciences, 12(1), 476-487. [Link]

  • Gocer, H., et al. (2022). Synthesis and enzyme inhibitory properties of quinoxaline bridged bis(imidazolium) salts. Heterocycles, 104(7), 1268-1279. [Link]

  • Chen, S., et al. (2017). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology, 8, 39. [Link]

  • Abdel-Ghaffar, M. A., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4169. [Link]

  • Hassan, A. S., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(6), 2739. [Link]

  • Alasmari, F. A. S., et al. (2015). Synthesis and Antimicrobial Activities of Some Novel Quinoxaline Derivatives. International Journal of Advanced Research in Chemical Science, 2(1), 14-22. [Link]

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  • Gocer, H., et al. (2022). SYNTHESIS AND ENZYME INHIBITORY PROPERTIES OF QUINOXALINE BRIDGED BIS(IMIDAZOLIUM) SALTS. AVESİS. [Link]

  • (Reference intentionally omitted as it is a review of previously cited activities)
  • El-Damasy, A. K., et al. (2013). Design, synthesis and structure-activity relationship of novel quinoxaline derivatives as cancer chemopreventive agent by inhibition of tyrosine kinase receptor. European Journal of Medicinal Chemistry, 70, 859-871. [Link]

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  • Issa, D. A. E., et al. (2014). Quinoxalines with biological activity. RSC Medicinal Chemistry Blog. [Link]

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  • Sharma, V., et al. (2015). Biological activity of quinoxaline derivatives. ResearchGate. [Link]

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  • Al-Warhi, T., et al. (2024). Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications. Pharmaceuticals, 17(3), 361. [Link]

  • Berteina-Raboin, S., et al. (2020). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. Molecules, 25(18), 4295. [Link]

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  • Goud, E. T., et al. (2021). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 11(32), 19570-19579. [Link]

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  • Li, Y., et al. (2023). Pharmacological activity and mechanism of pyrazines. European Journal of Medicinal Chemistry, 258, 115544. [Link]

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  • Wang, H., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2399650. [Link]

  • Zhang, Y., et al. (2024). Discovery of a novel pyrido[1,2-a]thiazolo[5,4-d]pyrimidinone derivatives with excellent potency against acetylcholinesterase. Journal of Molecular Structure, 1307, 137839. [Link]

  • Wang, H., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. ResearchGate. [Link]

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Sources

Comparative

X-Ray Crystallography Validation of Pyrido[1,2-a]pyrazin-5-ium Intermediates: A Comparative Guide

Pyrido[1,2-a]pyrazin-5-ium derivatives are privileged scaffolds in modern medicinal chemistry. They serve as critical intermediates in the synthesis of complex polycyclic systems, including potent FEN1 inhibitors[1], mu-...

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Author: BenchChem Technical Support Team. Date: April 2026

Pyrido[1,2-a]pyrazin-5-ium derivatives are privileged scaffolds in modern medicinal chemistry. They serve as critical intermediates in the synthesis of complex polycyclic systems, including potent FEN1 inhibitors[1], mu-opioid receptor antagonists[2], and HIV-1 integrase strand transfer inhibitors. Because these intermediates are cationic and highly reactive, validating their exact regiochemistry, stereochemistry, and charge distribution is a significant analytical challenge.

This guide objectively compares Single-Crystal X-Ray Diffraction against alternative analytical techniques (2D NMR, High-Resolution Mass Spectrometry, and DFT Modeling) for the structural validation of these intermediates, providing actionable, field-proven protocols.

Methodological Comparison: Selecting the Right Validation Tool

While routine characterization relies heavily on spectroscopic methods, the cationic nature of pyrido[1,2-a]pyrazin-5-ium salts introduces unique variables. In polar solvents like DMSO-d6, the electrostatic interactions between the positively charged organic core and its counter-ion (e.g., bromide or hexafluorophosphate) are disrupted[3].

The table below summarizes why X-ray crystallography remains the gold standard for unambiguous structural validation.

Analytical ParameterSingle-Crystal X-Ray Diffraction2D NMR (COSY/HMBC)High-Resolution MSDFT Modeling (B3LYP)
3D Spatial Resolution Absolute (Atomic level) Relative (Through-space NOE)NoneTheoretical
Stereochemical Assignment Unambiguous High confidenceNonePredictive
Counter-ion Mapping Exact solid-state coordinates Lost in polar solventsGas-phase pairing onlyComputationally intensive
Sample Requirement High purity, single crystal~5-10 mg, soluble<1 µgNone (in silico)
Time-to-Result Days to WeeksHoursMinutesDays (Compute time)

The Causality of Choice: X-ray crystallography is indispensable because it captures the exact solid-state conformation. For example, in 1-oxo-3-phenyl-1,2-dihydropyrido[1,2-a]pyrazin-5-ium hexafluorophosphate, X-ray diffraction is the only method that definitively proves the planarity and extended pi-conjugation between the pyrazinium system and the phenyl ring[3]. Furthermore, mapping the exact location of the counter-ion is critical, as its position often shields specific molecular faces, dictating the trajectory of subsequent nucleophilic attacks during synthesis.

Experimental Data: Crystallographic Parameters

To benchmark your own crystallographic data, refer to the established parameters for a standard intermediate in this class. The following table summarizes the quantitative experimental data for 1-oxo-3-phenyl-pyrido[1,2a]pyrazinium bromide monohydrate[3].

Crystallographic ParameterExperimental Value
Crystal System Monoclinic
Space Group P21/n
Unit Cell Dimensions a = 7.730(2) Å, b = 14.094(3) Å, c = 12.553(3) Å
Beta Angle (β) 106.18(3)°
Volume (V) 1311.3(5) ų
Z (Molecules/unit cell) 4
Data Collection Temperature 110 K

Validation Workflow & Self-Validating Protocol

G cluster_0 Sample Preparation cluster_1 Data Acquisition & Refinement N1 Synthesis of Cationic Intermediate N2 Vapor Diffusion Crystallization N1->N2 N3 Cryogenic X-Ray Diffraction (110 K) N2->N3 N4 Phase Solution & Refinement N3->N4 N5 3D Structural Validation N4->N5

Workflow for X-ray crystallographic validation of pyrido[1,2-a]pyrazin-5-ium intermediates.

Step-by-Step Methodology

Note: This protocol is designed as a self-validating system. Each step contains a mechanistic rationale and a validation checkpoint to ensure data integrity.

Step 1: Synthesis and Isolation

  • Procedure: Synthesize the target pyrido[1,2-a]pyrazin-5-ium intermediate (e.g., via the condensation of 2-R-pyridines with phenacyl bromide)[3]. Isolate the product as a stable salt (bromide or hexafluorophosphate).

  • Validation Check: Perform preliminary 1H and 13C NMR in DMSO-d6 to confirm bulk purity (>95%). Attempting to crystallize an impure cationic salt will result in kinetic trapping of impurities and twinned crystals.

Step 2: Vapor Diffusion Crystallization

  • Procedure: Dissolve ~10 mg of the intermediate in a minimum volume of anhydrous acetonitrile (the solvent). Place the open sample vial inside a larger, sealed chamber containing diethyl ether (the anti-solvent).

  • Mechanistic Rationale: Cationic intermediates are highly susceptible to rapid, disordered precipitation. Diethyl ether slowly diffuses into the acetonitrile phase via the vapor phase. This gradual decrease in the dielectric constant establishes a thermodynamic equilibrium, forcing the slow, ordered packing of the ion pairs into a defect-free monoclinic crystal lattice[3].

Step 3: Cryogenic Data Collection

  • Procedure: Harvest a single, optically clear crystal. Mount it on a goniometer using a cryoloop and paratone oil to prevent atmospheric moisture degradation. Flash-cool the crystal to 110 K using a continuous liquid nitrogen stream[3].

  • Mechanistic Rationale: Cooling to 110 K is not optional; it is critical. It significantly reduces atomic thermal vibrations (Debye-Waller factors), minimizing electron density smearing. This allows for the precise resolution of the conjugated pyrido[1,2-a]pyrazinium core and accurate mapping of the counter-ion's hydrogen-bonding network[3].

Step 4: Phase Solution and Structural Refinement

  • Procedure: Collect diffraction data using Cu Kα or Mo Kα radiation. Solve the phase problem using direct methods and refine the structure using full-matrix least-squares on F².

  • Validation Check: A successful refinement must yield a final R1 value of < 0.05. Verify that the bond lengths within the pyrido[1,2-a]pyrazinium system reflect the expected sp2 hybridization and planarity, confirming the conjugated nature of the rings[3].

References

  • Source: researchgate.
  • Source: acs.
  • Source: nih.

Sources

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